Product packaging for Myristic Acid(Cat. No.:CAS No. 544-63-8)

Myristic Acid

Cat. No.: B191920
CAS No.: 544-63-8
M. Wt: 228.37 g/mol
InChI Key: TUNFSRHWOTWDNC-UHFFFAOYSA-N
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Description

Significance of Myristic Acid in Biological Systems

This compound, also known as tetradecanoic acid, plays a crucial role in a variety of biological processes. ontosight.aiontosight.ai One of its most significant functions is its involvement in protein myristoylation, a process where this compound is attached to proteins. rutteman.comscirp.org This modification is vital for stabilizing numerous proteins, including those in the immune system, and helps target them to cell membranes where they participate in cellular signaling and other functions. rutteman.comtaylorandfrancis.com Myristoylation is essential for the proper localization and biological activity of many signaling proteins. ocl-journal.orgresearchgate.net

The attachment of this compound to proteins, a process catalyzed by the enzyme N-myristoyltransferase (NMT), allows these proteins to anchor to the inner surface of the plasma membrane. wikipedia.orgatamanchemicals.com This anchoring is critical for their involvement in signal transduction pathways. wikipedia.org In fact, myristoylation is a common modification for many signaling proteins and is integral to their targeting and function. researchgate.net This process is not only found in animals but also in plants, fungi, protozoans, and viruses, highlighting its fundamental importance across a wide range of organisms. wikipedia.org

Beyond protein modification, this compound is a key component of various lipids, such as phospholipids (B1166683) and triglycerides, which are essential for maintaining the structure and fluidity of cell membranes. ontosight.ai It is also involved in lipid metabolism. matinimpex.com

Overview of this compound's Role as a Saturated Fatty Acid

This compound is a saturated fatty acid, meaning it has a 14-carbon backbone with no double bonds in its aliphatic tail. tuscany-diet.nethmdb.ca Its chemical formula is CH₃(CH₂)₁₂COOH. ontosight.ai As a saturated fatty acid, it is a very hydrophobic molecule, making it practically insoluble in water. hmdb.ca At room temperature, it exists as a white, crystalline solid. ontosight.airutteman.com

This fatty acid is naturally found in a variety of animal and vegetable fats. ontosight.aituscany-diet.net Significant sources include nutmeg butter, coconut oil, palm kernel oil, and butterfat. atamanchemicals.comwikipedia.org It is also present in bovine milk and human breast milk. atamanchemicals.comwikipedia.org

The consumption of this compound, like other saturated fatty acids, has been linked to an increase in low-density lipoprotein (LDL) cholesterol levels. wikipedia.org

Historical Context of this compound Research

The discovery of this compound dates back to 1841, when chemist Lyon Playfair first isolated it from nutmeg, the seed of the Myristica fragrans tree, which is how the acid got its name. tuscany-diet.netwikipedia.org Early research into fatty acids in the late 18th and early 19th centuries by scientists like Antoine Lavoisier and Michel Eugène Chevreul laid the groundwork for understanding the chemical nature of fats and oils. frontiersin.org

A significant milestone in this compound research was the discovery of protein N-myristoylation. atamanchemicals.com In 1982, Koiti Titani's lab identified a "N-terminal blocking group" on the catalytic subunit of cyclic AMP-dependent protein kinase, which was later identified as this compound. wikipedia.org A pivotal study in 1985 identified the lipid attached to the transforming protein of Rous sarcoma virus, p60src, as this compound, revealing that this was a rare form of protein modification at the time. nih.gov This discovery of myristoylation in eukaryotic cells and viruses sparked renewed interest in this fatty acid, leading to the ongoing discovery of new regulatory and signaling functions associated with it. atamanchemicals.com

Current State of this compound Research and Emerging Paradigms

Current research on this compound is dynamic and spans multiple industries, including personal care, cosmetics, pharmaceuticals, and food. researchandmarkets.com There is a growing demand for this compound derived from natural and sustainable sources like palm and coconut oil. marketresearchfuture.comdataintelo.com Innovations in production, such as more efficient and eco-friendly extraction methods, are notable trends. researchandmarkets.commarketresearchfuture.com

A key area of ongoing research is the exploration of N-myristoyltransferase (NMT) and the process of myristoylation as a therapeutic target. tandfonline.comresearchgate.net NMT inhibitors are being investigated for their potential in treating fungal infections and malaria. researchgate.netplos.org For instance, research has shown that inhibiting NMT can block the development, egress, and invasion of the malaria parasite Plasmodium falciparum. plos.org

Recent studies are also uncovering unexpected roles for protein N-myristoylation in the host defense against microbial and viral infections, including its involvement in innate immune responses. researchgate.net The link between myristoylation and diseases like cancer and viral infectivity continues to be an active area of investigation. news-medical.net Furthermore, emerging research is exploring unconventional myristoylation, where this compound attaches to internal amino acid residues of proteins, a less common and less understood mechanism. pnas.org The development of new, nonradioactive methods to measure NMT activity is also advancing the field, allowing for better characterization of the enzyme and the screening of potential inhibitors. nih.gov

Data Table: Properties of this compound

Property Value Reference(s)
IUPAC Name Tetradecanoic acid tuscany-diet.netwikipedia.org
Molecular Formula C₁₄H₂₈O₂ tuscany-diet.netwikipedia.orgacs.org
Molar Mass 228.37 g/mol tuscany-diet.netacs.org
Appearance White crystalline solid ontosight.aihmdb.caacs.org
Melting Point 53.9 °C (129.02 °F) tuscany-diet.net
Boiling Point 250 °C (482 °F) at 100 mmHg tuscany-diet.net

| Solubility in Water | Very slightly soluble/Insoluble | tuscany-diet.nethmdb.caacs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B191920 Myristic Acid CAS No. 544-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradecanoic acid
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InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)
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InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCC(=O)O
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID6021666
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Molecular Weight

228.37 g/mol
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Physical Description

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid
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Boiling Point

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
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Density

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C
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Vapor Pressure

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
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Color/Form

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether

CAS No.

544-63-8, 32112-52-0
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Melting Point

129 °F (NTP, 1992), 53.9 °C
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Myristoylation: Protein Acylation and Its Biological Consequences

N-Myristoylation Mechanism and Enzymes

The enzymatic process of N-myristoylation is a highly regulated and specific reaction essential for the proper function of many proteins. frontiersin.orgnih.gov It is orchestrated by N-myristoyltransferase (NMT), a ubiquitous enzyme in eukaryotes. nih.govnih.gov In vertebrates, this modification is carried out by two main isozymes, NMT1 and NMT2, which belong to the GCN5-related N-acetyltransferase (GNAT) superfamily. wikipedia.orgfrontiersin.org

The catalytic mechanism of NMT is an irreversible acylation process that attaches myristic acid to the N-terminal glycine (B1666218) of a target protein. frontiersin.org This reaction follows a sequential, ordered Bi-Bi kinetic mechanism. frontiersin.orgnih.govqmul.ac.uk

The process begins with the binding of myristoyl-coenzyme A (Myristoyl-CoA) to the apoenzyme form of NMT. nih.govatlasgeneticsoncology.org This initial binding event induces a conformational change in the enzyme, which in turn creates and exposes the binding site for the second substrate, the polypeptide chain. nih.govrcsb.org

Once the protein substrate is bound, the catalytic cycle proceeds via a nucleophilic addition-elimination reaction. wikipedia.orgnih.gov The C-terminal region of NMT acts as a general base, deprotonating the alpha-amino group of the N-terminal glycine residue on the target protein. wikipedia.orgsemanticscholar.org This activated amine then performs a nucleophilic attack on the thioester carbonyl carbon of the bound Myristoyl-CoA. wikipedia.orgplos.org A resulting tetrahedral intermediate is stabilized by an oxyanion hole within the enzyme's active site. wikipedia.org Finally, the coenzyme A (CoA) is released, followed by the myristoylated peptide, returning the enzyme to its initial state, ready for the next catalytic cycle. wikipedia.orgnih.gov

Table 1: Key Steps in NMT Catalysis

Step Description
1. Myristoyl-CoA Binding Myristoyl-CoA binds to the apo-NMT enzyme. nih.govatlasgeneticsoncology.org
2. Conformational Change Binding of Myristoyl-CoA induces a conformational change, opening the peptide-binding site. nih.govrcsb.org
3. Peptide Binding The target protein with an N-terminal glycine binds to the NMT-Myristoyl-CoA complex. nih.govatlasgeneticsoncology.org
4. Nucleophilic Attack The deprotonated N-terminal glycine attacks the thioester carbonyl of Myristoyl-CoA. wikipedia.orgplos.org

| 5. Product Release | Coenzyme A is released first, followed by the newly myristoylated protein. wikipedia.orgnih.gov |

The attachment of this compound to a protein can occur at two different stages of a protein's life cycle: during its synthesis (co-translationally) or after its synthesis is complete (post-translationally). wikipedia.orgcreative-diagnostics.com

Co-translational myristoylation is the more common of the two events. researchgate.net It occurs on the nascent polypeptide chain as it is being synthesized on the ribosome. creative-diagnostics.com The process requires the initial action of methionine aminopeptidase, which cleaves the initiator methionine residue from the N-terminus of the growing protein. creative-diagnostics.com This cleavage exposes the glycine residue at position two, making it accessible to NMT for the attachment of the myristoyl group. wikipedia.orgcreative-diagnostics.com This immediate modification allows for the prompt membrane targeting and localization of the newly formed protein. creative-diagnostics.com

Post-translational myristoylation is a rarer event that occurs after the protein has been fully synthesized and folded. nih.govcreative-diagnostics.com This type of modification is often triggered by specific cellular events, most notably during apoptosis (programmed cell death). nih.gov During apoptosis, enzymes called caspases cleave specific target proteins. This cleavage can expose a previously internal glycine residue, creating a new N-terminus that serves as a substrate for NMT. wikipedia.orgnih.govresearchgate.net This form of myristoylation can regulate protein activity or localization in response to specific cellular signals. creative-diagnostics.com For example, the post-translational myristoylation of the pro-apoptotic protein Bid, following caspase cleavage, is required for its translocation to the mitochondrial outer membrane. nih.govnews-medical.net

N-myristoylation is characterized by a high degree of specificity for this compound (n-tetradecanoic acid), a 14-carbon saturated fatty acid. wikipedia.orgocl-journal.org The enzyme NMT is highly selective for myristoyl-CoA both in laboratory settings and within living cells. nih.gov While this compound itself is not a highly abundant fatty acid in the cell, accounting for less than 1% of total fatty acids, the enzyme's preference for it is remarkable. frontiersin.orgtaylorandfrancis.com

Studies have shown that even when cells are supplied with other fatty acids like palmitic acid (a 16-carbon fatty acid), NMT demonstrates a strong preference for this compound. taylorandfrancis.comnih.gov Although NMT can, under certain conditions, utilize other fatty acid analogs, particularly those with similar chain lengths, this compound is by far the most efficient and primary substrate. springernature.compnas.org This specificity is crucial because the precise length and hydrophobicity of the myristoyl group are critical for the biological functions of the modified proteins, particularly in mediating protein-membrane interactions. frontiersin.orgpnas.org

The ability of N-myristoyltransferase to accurately identify and modify its target proteins is based on a multi-level recognition process involving both the fatty acid and the peptide substrate. The crystal structure of NMT reveals a saddle-shaped molecule with two distinct domains. wikipedia.org The N-terminal half of the enzyme forms the binding pocket for Myristoyl-CoA, while the C-terminal half is primarily responsible for binding the protein substrate. wikipedia.orgplos.orgimp.ac.at

The recognition process follows the ordered Bi-Bi mechanism, where Myristoyl-CoA must bind first. semanticscholar.orgplos.org This binding induces a conformational shift that exposes the peptide-binding site. rcsb.org The enzyme's recognition of the protein substrate is highly specific for an N-terminal glycine residue, which is an absolute requirement for catalysis. rcsb.orgpnas.org The flexibility of the glycine residue is essential for the amine to properly orient itself for the nucleophilic attack on the thioester carbonyl. rcsb.org

Beyond the mandatory N-terminal glycine, NMT also recognizes a consensus sequence of amino acids. While not strictly fixed, a common motif includes a serine or threonine residue at position five (G¹-X-X-X-S/T⁵). frontiersin.orgnih.gov The presence of a serine at this position can significantly increase the binding affinity of the peptide for the enzyme. qmul.ac.ukpnas.org The C-terminal domain of NMT has evolved to recognize these specific peptide sequences, ensuring that only appropriate proteins are myristoylated. imp.ac.at

Functional Impact of Protein Myristoylation

The covalent attachment of a myristoyl group to a protein has profound consequences for its function, stability, and subcellular location. nih.gov This lipid modification is a key regulator in a multitude of cellular signaling pathways. frontiersin.org The increased hydrophobicity conferred by the myristate anchor facilitates weak but significant interactions with both membranes and other proteins. wikipedia.orgcreative-diagnostics.com

One of the most critical functions of N-myristoylation is to direct proteins to cellular membranes. frontiersin.orgcreative-diagnostics.com The hydrophobic myristoyl group acts as a lipid anchor, facilitating the association of the modified protein with the lipid bilayers of the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.orgcreative-diagnostics.com This targeting is essential for the protein to be in the correct subcellular compartment to perform its function. nih.govcreative-diagnostics.com

For many proteins, the myristoyl anchor alone provides a weak membrane affinity and is not sufficient for stable membrane association. frontiersin.orgnih.gov Therefore, a second signal is often required to ensure firm anchoring. This can be achieved through:

A second lipid modification: For example, many myristoylated proteins are also palmitoylated, a process known as dual acylation. This combination of two lipid anchors significantly strengthens the protein's affinity for the membrane. frontiersin.org

Electrostatic interactions: Many myristoylated proteins possess a cluster of positively charged (basic) amino acid residues near their N-terminus. These basic regions can interact with the negatively charged head groups of acidic phospholipids (B1166683) in the membrane, creating a "myristoyl-electrostatic switch". wikipedia.orgfrontiersin.org This dual-signal mechanism ensures stable and specific membrane localization.

A well-studied example is the Src family of tyrosine kinases, where myristoylation is essential for their localization to the plasma membrane, a prerequisite for their role in signal transduction and cellular transformation. wikipedia.orgnih.gov Similarly, the myristoylated alanine-rich C-kinase substrate (MARCKS) protein is targeted to the plasma membrane through both its N-terminal myristoyl group and a basic effector domain. frontiersin.orgfrontiersin.org Phosphorylation within this basic domain can neutralize the positive charge, leading to the protein's translocation from the membrane to the cytosol, demonstrating how myristoylation-dependent localization can be dynamically regulated. frontiersin.orgfrontiersin.org

Table 2: Examples of Myristoylated Proteins and their Localization

Protein Function Localization Signal(s) Primary Location
c-Src Proto-oncogene tyrosine kinase Myristoylation + Basic Residues Plasma Membrane wikipedia.orgnih.gov
MARCKS Protein kinase C substrate Myristoylation + Basic Domain Plasma Membrane frontiersin.orgfrontiersin.org
Gα subunits G-protein signaling Myristoylation + Palmitoylation Plasma Membrane wikipedia.org
HIV-1 Gag Viral structural protein Myristoylation + Basic Motif Plasma Membrane frontiersin.org

| Bid | Pro-apoptotic protein | Post-translational Myristoylation | Mitochondria nih.govnews-medical.net |

Protein-Protein Interactions

The attachment of a myristoyl group can significantly influence a protein's ability to interact with other proteins. This modification introduces a hydrophobic component that can facilitate or stabilize interactions with other proteins, particularly those with accessible hydrophobic regions. wikipedia.orgcreative-diagnostics.com For example, the myristoylated Gag protein of the Human Immunodeficiency Virus (HIV-1) undergoes self-association, a process driven in part by these hydrophobic interactions, which is crucial for the assembly of new viral particles. wikipedia.orgpnas.org Myristoylation can also induce conformational changes that expose or conceal protein-protein interaction sites, providing a layer of regulatory control. wikipedia.org In some cases, the myristoyl group itself forms part of a protein-protein interaction site, as seen in the assembly of the poliovirus capsid where myristate moieties on different VP4 proteins interact. nih.gov

Protein-Membrane Interactions

A fundamental role of myristoylation is to facilitate the reversible anchoring of proteins to cellular membranes. creative-proteomics.comfrontiersin.org The hydrophobic myristoyl group can insert into the lipid bilayer of membranes such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus. creative-diagnostics.comfrontiersin.org This localization is essential for the function of many proteins involved in signal transduction. wikipedia.orgcreative-diagnostics.com

However, the interaction provided by a single myristoyl group is often weak, allowing for transient membrane binding. wikipedia.orgfrontiersin.org For a more stable and prolonged membrane association, this interaction is frequently strengthened by a second signal. nih.gov A common mechanism is the "myristoyl-electrostatic switch," where a cluster of basic (positively charged) amino acid residues near the myristoylation site interacts with negatively charged phospholipids in the membrane. wikipedia.orgnih.gov This combination of hydrophobic and electrostatic forces firmly anchors the protein to the membrane. nih.gov Proteins like Src family kinases and the HIV-1 Gag protein utilize this dual-signal mechanism for effective membrane targeting. nih.gov

Myristoylation as a Molecular Switch

Myristoylation can function as a dynamic molecular switch, regulating a protein's localization and activity. wikipedia.org In this mechanism, the myristoyl group can exist in two states: a sequestered state, where it is tucked into a hydrophobic pocket within the protein, or an exposed state, where it is available to interact with membranes or other proteins. wikipedia.orgpnas.org

This transition between states, often referred to as "flipping," is typically triggered by a specific cellular signal. pnas.org Such signals can include:

Ligand Binding: The binding of a ligand, such as calcium (Ca²⁺) to sensor proteins like recoverin, can induce a conformational change that expels the myristoyl group, enabling membrane association. pnas.orgelifesciences.org

GTP Binding: For ADP-ribosylation factor (ARF) proteins, the exchange of GDP for GTP triggers a conformational change that exposes the myristoyl group, facilitating membrane binding. wikipedia.orgnih.gov

Phosphorylation: In proteins like the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), phosphorylation of serine residues within its basic domain introduces negative charges. frontiersin.orgnih.gov This reduces the electrostatic attraction to the membrane, causing the protein to translocate into the cytosol. frontiersin.orgnih.gov

Oligomerization: The HIV-1 Gag protein provides an example where multimerization promotes the exposure of the myristate group, regulating its binding to the membrane. pnas.org

Dual Modifications of Myristoylated Proteins

To achieve more complex regulation and stronger membrane affinity, many myristoylated proteins undergo a second post-translational modification, most commonly S-palmitoylation (the attachment of a 16-carbon palmitic acid). wikipedia.orgcreative-diagnostics.com While myristoylation is a stable, co-translational modification, palmitoylation is typically reversible and dynamic. frontiersin.orgnih.gov

This dual acylation provides a more robust and tightly regulated mechanism for membrane anchoring. wikipedia.orgnih.gov The initial myristoylation allows for a transient membrane interaction, which is then stabilized by the subsequent, reversible palmitoylation. wikipedia.orgfrontiersin.org This "dual fatty acylation switch" is crucial for the function of proteins like G protein-coupled receptors and Src family kinases, allowing for precise control over their subcellular localization and activity. wikipedia.orgcreative-diagnostics.com Additionally, phosphorylation can act in concert with dual lipid modifications, with the addition of a phosphate (B84403) group often decreasing the protein's affinity for the membrane and causing its translocation to the cytoplasm. wikipedia.orgcreative-diagnostics.com

Identification and Characterization of Myristoylated Proteins

Several experimental methods are employed to identify and study myristoylated proteins. A traditional approach involves metabolic labeling, where cells are incubated with radioactive this compound ([³H]this compound). nih.govplos.org The proteins that incorporate the radioactive label are then detected by fluorography. nih.govplos.org More modern techniques utilize bio-orthogonal azidomyristate analogs, which can be chemically tagged for rapid detection via Western blotting or identified using mass spectrometry. nih.gov Mass spectrometry-based proteomics, often combined with chemical tools or subcellular fractionation, is a powerful technique for the large-scale identification and quantification of myristoylated proteins. creative-proteomics.comcreative-proteomics.com

Eukaryotic and Viral Myristoylated Proteins

Myristoylation is a prevalent modification in a vast range of eukaryotic organisms and is also exploited by numerous viruses that rely on the host cell's machinery. wikipedia.orgnih.gov

Eukaryotic Myristoylated Proteins: In eukaryotes, an estimated 0.5% to 3% of the proteome is myristoylated. nih.gov These proteins are involved in a wide array of critical cellular processes. nih.gov

Protein Family/NameExample(s)Key Function(s)
Src Family Kinases c-Src, Fyn, LckSignal transduction, cell growth regulation
G alpha (Gα) subunits Gαi, GαoG protein-coupled receptor signaling
Calcium-Binding Proteins Recoverin, Calcineurin BCalcium signaling pathways
Apoptosis Regulators Bid, PAK2Programmed cell death
Cytoskeletal Proteins MARCKS, GelsolinCytoskeletal organization, cell motility
Mitochondrial Proteins SAMM50, NADH-cytochrome b5 reductaseMitochondrial protein import and structure

Viral Myristoylated Proteins: Many viruses utilize the host cell's N-myristoyltransferase (NMT) enzyme to modify viral proteins, a step that is often indispensable for viral replication and assembly. creative-diagnostics.comnih.gov

VirusMyristoylated Protein(s)Role in Viral Life Cycle
Human Immunodeficiency Virus (HIV-1) Gag, NefViral assembly, budding, immune evasion. wikipedia.orgnih.gov
Poliovirus VP4Capsid assembly. nih.govnih.gov
Hepatitis B Virus (HBV) L protein (pre-S domain)Viral assembly and infectivity. plos.org
Rous Sarcoma Virus pp60v-srcMembrane association, cellular transformation. nih.gov
Mammarenavirus Z matrix proteinBudding from the plasma membrane. plos.org

Oncogenes and Tumor Suppressors

Given its fundamental role in signaling pathways that control cell growth, proliferation, and survival, myristoylation is critically important in the context of cancer. nih.gov The modification can either activate oncoproteins or be required for the function of tumor suppressors.

Oncogenes: The proper membrane localization of many oncoproteins is dependent on myristoylation. frontiersin.org For instance, the proto-oncogene c-Src, a tyrosine kinase that regulates the cell cycle, requires myristoylation to anchor to the plasma membrane, where it can phosphorylate downstream targets. wikipedia.org Increased or aberrant myristoylation of c-Src can lead to its mislocalization and constitutive activity, contributing to cellular transformation and cancer progression. wikipedia.orgnih.gov The viral oncoprotein pp60v-src also requires myristoylation for its transforming activity. nih.govnih.gov

Tumor Suppressors: Conversely, some tumor suppressor proteins need myristoylation to execute their functions. The FUS1 (or TUSC2) tumor suppressor, which is often deleted in lung cancers, has been identified as a myristoylated protein. aacrjournals.orgnih.gov A myristoylation-deficient mutant of the Fus1 protein was unable to suppress tumor growth and was prone to degradation. aacrjournals.org This indicates that myristoylation is required for its tumor-suppressing activity, and a defect in this modification could be a mechanism for inactivating tumor suppressors in cancer. aacrjournals.orgnih.gov

Proteins Involved in Signal Transduction Pathways

Myristoylation is a key modification for a multitude of proteins involved in cellular signal transduction. creative-diagnostics.com This lipid anchor facilitates the association of signaling proteins with cellular membranes, such as the plasma membrane, which is a critical step for their function in transmitting extracellular signals to the cellular interior. creative-diagnostics.comnih.gov The reversible nature of this membrane association, often regulated by conformational changes in the protein, allows for dynamic control of signaling pathways. wikipedia.org

Several classes of signaling proteins are known to be myristoylated:

G-proteins: The α-subunit of heterotrimeric G-proteins is often myristoylated, which, along with other lipid modifications, tethers the G-protein complex to the inner surface of the plasma membrane, enabling interaction with G-protein coupled receptors. wikipedia.org

Protein Kinases: Many protein kinases, including members of the Src family of tyrosine kinases, are myristoylated. creative-diagnostics.comfrontiersin.org This modification is essential for their localization to membranes, where they can phosphorylate their downstream targets and propagate signaling cascades. nih.govspandidos-publications.com For example, the transforming activity of the viral oncogene product pp60v-src is dependent on its myristoylation, which is required for membrane association. nih.govembopress.org

Small GTPases: Members of the Ras superfamily of small GTPases can undergo myristoylation, which contributes to their membrane localization and function in regulating cell growth and differentiation. creative-diagnostics.comspandidos-publications.com

Calcium-Binding Proteins: Proteins like recoverin and calcineurin B are myristoylated. embopress.orgnih.gov In the case of recoverin, a "calcium-myristoyl switch" mechanism regulates its membrane association in response to changes in intracellular calcium levels. pnas.org

The myristoyl group can also directly participate in protein-protein interactions. For instance, the myristoylated N-terminal domain of CAP-23/NAP-22 binds to calmodulin in a myristoylation-dependent manner, illustrating a role for the lipid moiety beyond simple membrane anchoring. embopress.orgnih.gov

Table 1: Examples of Myristoylated Proteins in Signal Transduction

Protein FamilySpecific Protein Example(s)Biological Consequence of Myristoylation
G-Proteins α subunit of heterotrimeric G-proteinsMembrane tethering for receptor interaction. wikipedia.org
Protein Kinases Src family kinases (e.g., c-Src), p21-activated kinase 2 (PAK2), cAMP-dependent protein kinaseMembrane localization for downstream target phosphorylation and signal propagation. wikipedia.orgcreative-diagnostics.comembopress.orgpnas.org Essential for transforming activity of pp60v-src. nih.gov
Small GTPases ADP-ribosylation factor (ARF), Ras superfamily proteinsMembrane association for regulation of cellular processes. creative-diagnostics.comspandidos-publications.compnas.org
Calcium-Binding Proteins Recoverin, Calcineurin B, CAP-23/NAP-22Regulation of membrane binding via calcium-myristoyl switch. pnas.org Direct involvement in protein-protein interactions (e.g., with calmodulin). embopress.org
Viral Proteins HIV-1 NefIntervention in host cell signaling pathways. nih.gov

Structural Proteins

While myristoylation is predominantly associated with signaling molecules, it also plays a role in the function of certain structural proteins. This modification can influence their localization and participation in dynamic cellular processes, particularly those involving the cytoskeleton. news-medical.net

A key example is actin , a fundamental component of the cytoskeleton. During apoptosis (programmed cell death), actin undergoes post-translational myristoylation following cleavage by caspases. wikipedia.orgnews-medical.net This modification of a structural protein highlights a link between cellular signaling events (apoptosis) and the dynamic remodeling of the cell's architecture. pnas.org

Another example is the viral structural protein Gag of retroviruses like HIV-1. The myristoylation of the Gag polyprotein is crucial for targeting it to the host cell's plasma membrane. wikipedia.orgpnas.org This membrane localization is a prerequisite for the assembly and budding of new viral particles. nih.gov The accessibility of the myristoyl group in Gag is thought to be regulated by a "myristoyl switch," where the lipid is exposed in the context of the full-length Gag precursor to promote membrane binding. pnas.org

The picornavirus capsid protein VP4 is also myristoylated. In this case, the myristate groups on different VP4 molecules are thought to interact with each other, contributing to the protein-protein interactions necessary for the stable assembly of the viral capsid. embopress.orgnih.gov

Table 2: Examples of Myristoylated Structural Proteins

ProteinContext of MyristoylationBiological Consequence of Myristoylation
Actin Post-translational, during apoptosisImplicated in the regulation of cytoskeletal structure during apoptosis. pnas.orgnews-medical.net
HIV-1 Gag Co-translationalTargets the viral protein to the host cell membrane for virus assembly and maturation. wikipedia.orgnih.govpnas.org
Picornavirus VP4 Co-translationalContributes to protein-protein interactions essential for viral capsid assembly. embopress.orgnih.gov

Caspase-cleaved Proteins

A fascinating aspect of myristoylation is its occurrence post-translationally, particularly in the context of apoptosis. nih.govnih.gov During apoptosis, a family of proteases called caspases are activated and cleave a wide range of cellular proteins. nih.gov In some instances, this cleavage exposes a previously hidden N-terminal glycine residue within the target protein, creating a new site for myristoylation by NMTs. nih.govnih.govnih.gov This post-translational modification can dramatically alter the function and localization of the cleaved protein fragment, often converting them into pro-apoptotic signals. frontiersin.org

Several key proteins involved in the apoptotic cascade are subject to this process:

Bid (BH3-interacting domain death agonist): Following cleavage by caspase-8, the resulting truncated Bid (tBid) is myristoylated. wikipedia.orgfrontiersin.org This modification is crucial for targeting tBid to the mitochondrial membrane, where it induces the release of cytochrome c, a critical step in the intrinsic apoptotic pathway. wikipedia.org

p21-activated kinase 2 (PAK2): PAK2 is cleaved by caspase-3 during apoptosis, generating a constitutively active C-terminal fragment. This fragment is then post-translationally myristoylated, which redirects it to the plasma membrane and membrane ruffles. pnas.org This relocalization potentiates late apoptotic events, in part by increasing signaling through the JNK pathway. pnas.org

Gelsolin: This actin-severing protein is also cleaved by caspases and subsequently myristoylated during apoptosis. wikipedia.orgpnas.org The myristoylation of the cleaved gelsolin fragment is thought to play a role in the regulation of cytoskeletal dynamics during cell death. pnas.org Myristoylated gelsolin has been shown to up-regulate the cell's anti-apoptotic properties. news-medical.net

Huntingtin (HTT): The protein associated with Huntington's disease can be cleaved by caspases. oup.comscispace.com Cleavage at specific sites exposes a glycine residue that becomes post-translationally myristoylated. oup.combiorxiv.orgfrontiersin.org This myristoylated fragment can induce the formation of autophagosomes and has been implicated in the altered autophagy observed in the disease. oup.com

The interplay between caspases and NMTs during apoptosis reveals a sophisticated regulatory mechanism where proteolysis not only activates or inactivates proteins but also generates new substrates for lipid modification, thereby controlling their subcellular localization and function in the final stages of a cell's life. nih.gov

Table 3: Examples of Post-Translationally Myristoylated Caspase-Cleaved Proteins

ProteinCleaved byBiological Consequence of Myristoylation
Bid Caspase-8Targets the cleaved fragment (tBid) to mitochondria to promote cytochrome c release and apoptosis. wikipedia.orgfrontiersin.org
p21-activated kinase 2 (PAK2) Caspase-3Redirects the active kinase fragment to the plasma membrane, potentiating late apoptotic events. pnas.org
Gelsolin CaspasesImplicated in regulating cytoskeletal changes during apoptosis. wikipedia.orgpnas.org Can up-regulate anti-apoptotic properties. news-medical.net
Huntingtin (HTT) Caspase-3, Caspase-6Localizes the fragment to the ER and lysosomes, inducing autophagy. oup.comscispace.combiorxiv.org
Protein Kinase C Epsilon (PKCε) CaspasesLocalizes the cleaved fragment to membranes, increases ERK signaling, and degrades the pro-apoptotic protein Bim. scispace.com

Myristic Acid in Cellular Metabolism and Signaling Pathways

Role in Lipid Metabolism

Myristic acid is a key intermediate and regulator in the metabolism of various lipids essential for cellular structure and function. Its presence and concentration can directly influence the synthesis pathways of triglycerides, other fatty acids, and complex sphingolipids.

This compound is directly utilized in the synthesis of triglycerides, which are the primary form of energy storage in cells. mdpi.commdpi.com In intestinal enterocytes, myristate absorbed from the diet is primarily used for the synthesis of triglycerides, which are then packaged into chylomicrons for transport. researchgate.net

Research using bovine mammary epithelial cells (MAC-T) has provided specific insights into the regulatory role of this compound. Treatment of these cells with this compound was found to significantly enhance triglyceride synthesis. mdpi.commdpi.com This effect is mediated, at least in part, through the upregulation of specific proteins involved in lipid metabolism. For instance, a concentration of 200 μM this compound led to a significant increase in the expression of the fatty acid translocase CD36 and the adipose differentiation-related protein (ADFP), which are crucial for fatty acid uptake and lipid droplet formation. mdpi.com The study also implicated the ubiquitination pathway as a mechanism through which this compound may regulate the turnover of proteins involved in milk fat synthesis, thereby controlling triglyceride production. mdpi.com

Table 1: Effect of 200 μM this compound on MAC-T Cells mdpi.commdpi.com
ParameterEffectAssociated Function
CD36 Protein ExpressionUpregulatedFatty Acid Uptake
ADFP Protein ExpressionUpregulatedLipid Droplet Formation
Triglyceride ContentIncreasedEnergy Storage
Lipid DropletsIncreasedLipid Storage
Ubiquitin (UB) ExpressionUpregulatedProtein Regulation/Turnover

This compound is a potent regulator of sphingolipid metabolism, particularly in the synthesis of ceramides, which are critical components of cell membranes and signaling molecules. ucem.edu.mxmdpi.com It modulates ceramide synthesis through a dual pathway mechanism. ucem.edu.mxmdpi.com

Canonical d18-Sphingolipid Pathway: this compound, in its activated form (myristoyl-CoA), is incorporated into the N-acyl chains of ceramides. This disrupts the normal balance of the canonical pathway by selectively enriching sphingolipids that contain a C14:0 acyl chain, such as d18:1-C14:0 hexosylceramide. ucem.edu.mxmdpi.com

Non-Canonical d16-Sphingolipid Pathway: this compound serves as a precursor for the synthesis of non-canonical d16-sphingoid bases. It promotes the synthesis of d16-sphingolipids, including d16:1-ceramides and d16:1-hexosylceramides. ucem.edu.mxmdpi.com

Studies in HepG2 cells have shown that treatment with this compound leads to a significant increase in total ceramide levels (including both d16 and d18 species) while concurrently reducing total sphingomyelin (B164518) content. ucem.edu.mxmdpi.com This shift is accompanied by changes at the gene level, with this compound suppressing the expression of SPTLC2 (a subunit of serine palmitoyltransferase, the key enzyme for sphingolipid synthesis) while upregulating SMPD2 and SMPD3 (genes for neutral sphingomyelinases). ucem.edu.mxmdpi.com Additionally, this compound can potentiate the effects of other saturated fatty acids, like palmitic acid, in stimulating de novo ceramide synthesis, which can contribute to cellular stress. oncotarget.comnih.gov

Table 2: this compound's Dual Modulation of Sphingolipid Metabolism ucem.edu.mxmdpi.com
PathwayMechanismKey Molecular Changes
Canonical (d18) Pathway DisruptionIncorporation of C14:0 into N-acyl chainsEnrichment of d18:1-C14:0 hexosylceramide
Non-Canonical (d16) Pathway ActivationServes as a precursor for d16-sphingoid basesIncreased synthesis of d16:1-ceramides
Gene Expression ModulationTranscriptional regulation of key enzymesSuppression of SPTLC2 mRNA; Upregulation of SMPD2 & SMPD3 mRNA

This compound also influences the metabolism of polyunsaturated fatty acids (PUFAs). It can affect the biosynthesis of very-long-chain PUFAs belonging to the omega-3 and omega-6 families. atamanchemicals.com Research in rats has demonstrated that diets containing this compound lead to a dose-dependent increase in the concentration of the α-linolenic acid (C18:3 n-3) precursor in tissues. atamanchemicals.com This suggests that this compound can modulate the initial steps of the PUFA elongation and desaturation pathways. atamanchemicals.comeuropa.eu

Involvement in Cellular Signaling

Beyond its metabolic roles, this compound is a crucial component of cellular signaling cascades, primarily through its covalent attachment to proteins in a process known as N-myristoylation.

This compound plays a fundamental role in the signal transduction pathway of G protein-coupled receptors (GPCRs). nih.gov This role is mediated by the N-myristoylation of the alpha subunits of heterotrimeric G proteins, specifically those of the Gαi/o family. acs.orgnih.gov

N-myristoylation is a permanent modification where this compound is attached to an N-terminal glycine (B1666218) residue of the Gα subunit. atamanchemicals.comnih.gov This lipid anchor is essential for several aspects of G protein function:

Membrane Localization: The hydrophobicity of the myristoyl group helps to anchor the Gα subunit to the plasma membrane, facilitating its interaction with membrane-embedded GPCRs and effector proteins. acs.orgnih.gov

Protein-Protein Interactions: The myristoyl modification is not merely a membrane anchor; it is also critical for inducing conformational changes in the Gα subunit that influence its interactions with other proteins during signal transduction. nih.gov

Signaling Potentiation: The proper membrane localization conferred by myristoylation is critical for efficient signaling. Studies have shown that introducing a myristoylation site into a G protein that normally lacks one enhances its membrane association and potentiates the signaling response following GPCR activation. tandfonline.com The myristoylated N-terminus of Gαi1 undergoes specific conformational changes upon interaction with an activated receptor, highlighting its dynamic role in the process of G protein activation. acs.org

This modification is highly specific; for example, Gαs subunits are not myristoylated, whereas Gαi1, Gαi2, Gαi3, and Gαo are. nih.gov The attachment of myristate allows the G protein to effectively transduce signals from the receptor to downstream cellular targets. nih.gov

Insulin (B600854) Signaling Pathway

This compound has been shown to interact with the insulin signaling pathway, a critical regulator of glucose and lipid metabolism. Research indicates that this compound can promote the phosphorylation of key molecules within this pathway. mdpi.com Specifically, it can enhance the activity of phosphatidylinositol 4-phosphate 5-kinase, a crucial enzyme in the pathway, potentially by direct binding. mdpi.com This activation can influence downstream signaling events. mdpi.com However, studies have also suggested that in the context of a high-fat diet, this compound supplementation may aggravate systemic insulin resistance. nih.govresearchgate.net The serum levels of this compound have been positively correlated with the homeostatic model assessment for insulin resistance (HOMA-IR) index in some patient populations. nih.gov

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a central cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. While other saturated fatty acids, such as palmitic acid, are known to activate MAPK signaling pathways, the direct and specific role of this compound in modulating this cascade is not as extensively characterized in available research. mdpi.com Generally, saturated fatty acids can activate Toll-like receptor 4 (TLR4), which in turn can trigger MAPK pathways (p38, ERK1/2, and JNK), leading to pro-inflammatory responses. mdpi.com

P53 Signaling Pathway

The p53 signaling pathway is a crucial tumor suppressor pathway that responds to cellular stress by initiating cell cycle arrest, DNA repair, or apoptosis. The interaction of this compound with this pathway is not well-defined in scientific literature. In contrast, the effects of other long-chain saturated fatty acids, notably palmitic acid, have been studied more extensively. Palmitic acid has been shown to induce the activation of p53 and its downstream target genes, which can promote apoptosis in certain cancer cells. nih.govnih.govresearchgate.netresearchgate.net This suggests that p53 provides a protective role against cellular stress induced by high levels of certain saturated fatty acids. nih.govresearchgate.net

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. This compound has been identified as a ligand for PPARα. By binding to and activating PPARs, this compound can influence the transcription of target genes, thereby playing a role in the regulation of metabolic pathways. nih.gov

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that regulate cell growth, proliferation, and differentiation. oncotarget.comnih.govsigmaaldrich.com The activity of EGFR can be modulated by post-translational modifications, including acylation. The process of protein palmitoylation, the attachment of palmitic acid to proteins, has been shown to be involved in the ligand-independent activation of EGFR. researchgate.net While myristoylation is a similar process of protein acylation, the specific role of this compound in directly modulating the EGFR signaling pathway through this or other mechanisms requires further investigation. nih.govresearchgate.net

TNF Signaling Pathway

The Tumor Necrosis Factor (TNF) signaling pathway is a key regulator of inflammation. The influence of this compound on this pathway appears to be context-dependent. In a study involving lipopolysaccharide-induced inflammation in BV-2 microglial cells, co-treatment with this compound was found to downregulate the expression of tumor necrosis factor-α (TNF-α), suggesting an anti-inflammatory effect. nih.govrsc.org This was associated with the inhibition of the nuclear factor-κB (NF-κB) pathway. nih.govrsc.org Conversely, a study on mice fed a high-fat diet supplemented with this compound did not find a significant alteration in the mRNA levels of TNF-α in visceral adipose tissue, indicating that its effect on inflammation can vary by tissue type and physiological condition. researchgate.net Other saturated fatty acids, like stearic acid, have been shown to cooperatively enhance TNF-α-induced inflammatory responses in monocytic cells. mdpi.com

Table 1: Summary of this compound's Interaction with Cellular Signaling Pathways

Signaling Pathway Observed Effect of this compound Key Findings
Insulin Signaling Modulatory Can promote phosphorylation of key pathway molecules like PIP5K. mdpi.com May aggravate insulin resistance in high-fat diet contexts. nih.govresearchgate.net
MAPK Signaling Not well-characterized Other saturated fatty acids are known to activate this pathway, often leading to pro-inflammatory responses. mdpi.com
p53 Signaling Not well-characterized The similar saturated fatty acid, palmitic acid, activates the p53 pathway in response to cellular stress. nih.govnih.gov
PPAR Signaling Activator Acts as a ligand for PPARα, influencing the transcription of genes involved in metabolism. nih.gov
EGFR Signaling Not directly established Protein acylation, a modification related to myristoylation, is involved in EGFR activation. nih.govresearchgate.net
TNF Signaling Context-dependent Can downregulate TNF-α expression in microglial cells (anti-inflammatory). nih.govrsc.org No significant effect observed on TNF-α mRNA in adipose tissue in a high-fat diet model. researchgate.net

This compound's Impact on Gene Regulation and Expression

This compound exerts a significant influence on cellular function by directly and indirectly modulating the expression of a wide range of genes. This regulation is often mediated through its role in signaling pathways that control the activity of transcription factors. nih.govnih.gov

In bovine mammary epithelial cells, this compound has been demonstrated to regulate triglyceride synthesis by affecting the expression of genes associated with the ubiquitination-lysosome and ubiquitination-proteasome signaling pathways. mdpi.comresearchgate.net A study using a 200 μM concentration of this compound identified significant changes in the expression levels of numerous genes involved in lipid metabolism and protein ubiquitination. mdpi.com

Specifically, this compound was found to significantly upregulate the expression of genes involved in fatty acid uptake and lipid droplet formation, such as CD36, ACSL1, and ADFP (also known as PLIN2). mdpi.com Concurrently, it increased the expression of several genes within the ubiquitination signaling pathway, including HERC3, PIP5K, UBC, UBA7, and ISG15. mdpi.com In contrast, the expression of genes associated with the endosomal sorting complexes required for transport (ESCRTs) and proteasome subunits, such as VPS45, CHMP3, CHMP2B, EEA1, and PSMC5, were significantly downregulated. mdpi.com These findings highlight this compound's role in coordinating lipid synthesis and protein turnover at the transcriptional level.

Table 2: Regulation of Gene Expression in Bovine Mammary Epithelial Cells by this compound (200 μM)

Gene Category Gene Regulation
Lipid Synthesis Pathway CD36 Upregulated
ACSL1 Upregulated
ADFP (PLIN2) Upregulated
Ubiquitination Signaling HERC3 Upregulated
PIP5K Upregulated
CP1 Upregulated
UBC Upregulated
UBA7 Upregulated
ISG15 Upregulated
SPP1 Upregulated
ESCRTs & Proteasome VPS45 Downregulated
CHMP3 Downregulated
CHMP2B Downregulated
EEA1 Downregulated
PSMC5 Downregulated

Biological Activities and Physiological Roles of Myristic Acid

Antimicrobial Properties

Myristic acid has been shown to possess a broad spectrum of antimicrobial activities, targeting fungi, viruses, parasites, and bacteria. researchgate.netresearchgate.net

Antifungal Activities

This compound and its derivatives have demonstrated significant antifungal properties. researchgate.nettandfonline.com One of the key mechanisms of its antifungal action is the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for fungal viability. mdpi.com NMT catalyzes myristoylation, a process that plays a vital role in membrane targeting, protein-protein interactions, and signal transduction pathways in fungi. mdpi.com Analogs of this compound can compete with this compound for binding to NMT, disrupting protein function and leading to the inhibition of fungal growth. mdpi.com

Research has shown the efficacy of this compound and its derivatives against several fungal species. For instance, 2-bromo tetradecanoic acid, a derivative of this compound, has shown potent activity against Saccharomyces cerevisiae, Candida albicans, Cryptococcus neoformans, and Aspergillus niger. tandfonline.com Additionally, other derivatives like 4-oxa tetradecanoic acid and 9-oxatetradecanoic acid were found to be effective against Cryptococcus neoformans and moderately active against Saccharomyces cerevisiae. tandfonline.com this compound itself has been shown to inhibit biofilm and hyphal formation in Candida albicans. frontiersin.org Furthermore, when evaluated for activity against fungi isolated from cheese surfaces, this compound reduced the radial growth rate of both Fusarium oxysporum and Fusarium avenaceum. mdpi.com Monosaccharide derivatives of this compound have also exhibited remarkable antifungal activity against Candida albicans. mdpi.com

Table 1: Antifungal Activity of this compound and Its Derivatives

Compound Fungal Species Activity
2-bromo tetradecanoic acid Saccharomyces cerevisiae Potent (MIC = 10 μM) tandfonline.com
2-bromo tetradecanoic acid Candida albicans Potent (MIC = 39 μM) tandfonline.com
2-bromo tetradecanoic acid Cryptococcus neoformans Potent (MIC = 20 μM) tandfonline.com
2-bromo tetradecanoic acid Aspergillus niger Potent (MIC < 42 μM) tandfonline.com
4-oxa tetradecanoic acid Cryptococcus neoformans Active (MIC = 30 μM) tandfonline.com
9-oxatetradecanoic acid Cryptococcus neoformans Active (MIC = 30 μM) tandfonline.com
4-oxa tetradecanoic acid Saccharomyces cerevisiae Moderately effective (MIC = 50 μM) tandfonline.com
9-oxatetradecanoic acid Saccharomyces cerevisiae Moderately effective (MIC = 50 μM) tandfonline.com
This compound Fusarium oxysporum Reduced radial growth rate mdpi.com
This compound Fusarium avenaceum Reduced radial growth rate mdpi.com
Monosaccharide monomyristates Candida albicans Remarkable antifungal activity mdpi.com

MIC: Minimum Inhibitory Concentration

Antiviral Activities

This compound and its analogs have been investigated for their antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). tandfonline.comnih.gov The mechanism of action is often linked to the inhibition of N-myristoyltransferase (NMT), which is essential for the function of certain viral proteins. tandfonline.com

Several this compound analogs have shown antiviral efficacy. For example, 3-fluoro-13-oxatetradecanoic acid has been found to be effective against HIV-1 production. tandfonline.com Another analog, 12-thioethyldodecanoic acid, was moderately active against HIV-infected T4-lymphocytes and also showed in vitro activity against HBV. nih.gov Furthermore, 12-methoxydodecanoic acid demonstrated in vitro activity against hepatitis B. nih.gov 2-hydroxy this compound has also been identified as a hydroxy fatty acid with antiviral activity against enteroviruses. biomol.com

During viral infections, such as with Herpes Simplex Virus-1 (HSV-1), the cellular levels of this compound have been observed to decrease. nih.gov this compound itself can inhibit the innate antiviral immune responses induced by HSV-1 infection. nih.gov

Antiparasitic Activities

This compound and its derivatives have shown potential as antiparasitic agents. researchgate.net One of the primary targets for these compounds is the N-myristoyltransferase (NMT) of parasites like Plasmodium vivax, the causative agent of malaria. researchgate.net This enzyme is considered a promising target for developing new antimalarial drugs. researchgate.net

Studies have demonstrated the trypanocidal effects of this compound analogs. nih.gov The compound 11-oxatetradecanoic acid, an analog of this compound, has been shown to be selectively toxic to African trypanosomes. tandfonline.comnih.gov This compound was found to inhibit over 99% of cultured trypanosomes within 24 hours. tandfonline.com The mechanism of action of these analogs is thought to involve their incorporation into the parasite's variant surface glycoprotein (B1211001) (VSG), which is crucial for the parasite's survival. nih.gov During the development of Plasmodium parasites, there are significant increases in saturated fatty acids like this compound. malariaworld.org

Antibacterial Activities

This compound has demonstrated antibacterial properties against a variety of bacteria. medchemexpress.comhumapub.com It has been shown to be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Pseudomonas aeruginosa and Salmonella typhi. humapub.comnih.gov

The antibacterial mechanism of this compound involves disrupting the bacterial cell membrane and internal cellular processes. humapub.comnih.gov Studies using transmission and scanning electron microscopy have revealed that this compound alters the morphology and membrane structure of Listeria monocytogenes, leading to cell death. nih.govresearchgate.net It has also been found to bind to the DNA of L. monocytogenes, causing changes in its conformation and structure. nih.govresearchgate.net

The minimum inhibitory concentration (MIC) of this compound against 13 strains of L. monocytogenes ranged from 64 to 256 μg/ml. nih.govresearchgate.net Sophorolipids derived from this compound have shown superior antibacterial activity compared to those derived from oleic acid, being particularly potent against Gram-positive organisms. nih.gov However, some studies suggest that Gram-negative bacteria may be more resistant to this compound due to the impermeability of their outer membrane to hydrophobic substances. scielo.br

Derivatives of this compound, such as galactosyl myristate and glucosyl monomyristate, have also exhibited antibacterial activity against various strains, including Salmonella typhimurium, Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. mdpi.com

Anti-inflammatory Effects and Immune System Modulation

This compound has been shown to exert anti-inflammatory effects and modulate the immune system through various mechanisms. researchgate.netmedchemexpress.comgoogle.comnih.govnih.gov

It has been reported to possess anti-inflammatory and analgesic properties. medchemexpress.com In vivo studies have demonstrated its effectiveness in reducing ear edema in both acute and chronic inflammation models. nih.govresearchgate.net The anti-inflammatory action of this compound is partly attributed to its ability to increase the production of the anti-inflammatory cytokine IL-10 in lipopolysaccharide (LPS)-stimulated macrophages. medchemexpress.comnih.gov Furthermore, this compound can suppress the release of pro-inflammatory cytokines such as IL-2, while activating the release of anti-inflammatory cytokines like IL-10, IL-5, and IL-4. google.com

This compound also influences the NF-κB pathway, a key regulator of inflammation. medchemexpress.comrsc.org It has been shown to inhibit the phosphorylation of proteins in the NF-κB pathway in microglial cells, thereby exerting an anti-inflammatory effect. rsc.org Specifically, it can suppress the levels of TNF-α, IL-6, and IL-1β in LPS-mediated BV-2 cells. rsc.org

Modification of peptides with this compound has been explored to enhance their immune-modulating activity. nih.govresearchgate.net For instance, this compound-modified thymopentin, an immunomodulatory peptide, showed prolonged immune-modulating effects in animal models. nih.govresearchgate.net

Regulation of Interferon Gamma-Dependent Autophagy

This compound plays a crucial role as a metabolic checkpoint in regulating the stimulator of interferon gene (STING)-dependent autophagy and interferon (IFN) responses. nih.govnih.gov STING-triggered autophagy is a vital host defense mechanism against invading pathogens and also serves to limit excessive STING-induced IFN responses. nih.govnih.govresearchgate.net

This compound has been shown to enhance STING-dependent autophagy while attenuating cGAS-STING-induced IFN responses in macrophages. nih.govresearchgate.net It achieves this by enhancing the N-myristoylation of ARF1, a GTPase that regulates STING membrane trafficking. nih.govnih.gov This enhanced N-myristoylation facilitates the degradation of the STING complex through autophagy. nih.govnih.govfrontiersin.org

During a viral infection, such as with HSV-1, cellular levels of this compound are reduced, which in turn alleviates the autophagy-dependent degradation of STING. frontiersin.org This suggests that this compound helps to maintain immune homeostasis by balancing STING-dependent autophagy and IFN responses. nih.govresearchgate.net

Inhibition of STING-mediated Type I Interferon Production

This compound has been identified as a significant regulator of the stimulator of interferon genes (STING) signaling pathway, which is a critical component of the innate immune system's response to cytosolic DNA. researchgate.netnih.gov Research indicates that this compound specifically inhibits the production of type I interferons (IFNs) mediated by STING. researchgate.netresearchgate.net This saturated fatty acid functions as a metabolic checkpoint, modulating the STING signaling pathway and its subsequent immune responses. nih.gov

During viral infections, the cellular levels of this compound are significantly reduced. researchgate.netresearchgate.net This downregulation is linked to a disruption in the cell's lipid metabolism caused by the infection. frontiersin.org The reduction in this compound alleviates the inhibition on STING, allowing for a robust type I IFN response. frontiersin.org Conversely, this compound promotes STING-dependent autophagy, a cellular process for degrading and recycling cellular components. researchgate.netresearchgate.net This dual function positions this compound as a key metabolic regulator that balances the need for an immediate antiviral IFN response with the self-limiting mechanism of autophagy to prevent excessive inflammation. researchgate.netnih.gov The mechanism involves this compound facilitating the N-myristoylation of ARF1, a protein involved in directing membrane trafficking, which leads to the autophagic degradation of STING, thereby limiting the IFN response. frontiersin.org

Role in Cell Growth and Development

This compound plays a multifaceted role in fundamental cellular processes, including growth and development. mdpi.com It is a saturated fatty acid that the body utilizes for the post-translational modification of proteins, a process known as myristoylation. mdpi.com This process involves the irreversible covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of proteins. researchgate.nettaylorandfrancis.com

Myristoylation is essential for localizing proteins to specific cellular compartments, particularly membranes, and for mediating protein-protein interactions. researchgate.netscirp.org These functions are critical for signaling pathways that govern cell proliferation, differentiation, and survival. mdpi.comresearchgate.net For instance, many proteins involved in the immune system and those that combat tumors are stabilized and functionalized through myristoylation. taylorandfrancis.comscirp.org

Furthermore, this compound is involved in lipid metabolism, influencing the synthesis of other fatty acids and triglycerides. mdpi.com It can activate key enzymes such as acetyl-CoA carboxylase and fatty acid synthase, which are central to the fatty acid synthesis pathway. mdpi.com Studies in bovine mammary epithelial cells have shown that this compound can significantly increase the level of protein ubiquitination, suggesting it regulates triglyceride synthesis through this pathway. mdpi.com In Saccharomyces cerevisiae, this compound was able to reverse cell growth inhibition caused by cerulenin, an inhibitor of fatty acid synthesis, by being metabolized into a composition of fatty acids similar to the native state. nih.gov

Neurological and Behavioral Effects

Alleviation of Hippocampal Aging

Research has demonstrated that this compound can alleviate aspects of brain aging, particularly in the hippocampus, a region crucial for learning and memory. nih.govfrontiersin.org In studies using naturally aged mice, administration of this compound was shown to ameliorate the degeneration and aging of hippocampal neurons. nih.govnih.gov This was accompanied by improvements in cognitive functions that typically decline with age, such as exploration and spatial memory, as evaluated by tests like the open field test and the Morris water maze. frontiersin.orgnih.govresearchgate.net

The mechanism underlying these neuroprotective effects appears to be linked to the modulation of GABAergic signaling. nih.govfrontiersin.org In aging mice, an imbalance in the expression of GABA-A receptor subunits, specifically GABRB2 and GABRA2, was observed in the hippocampus. nih.govresearchgate.net Treatment with this compound was found to correct this imbalance by downregulating the expression of GABRB2 and upregulating the expression of GABRA2. nih.govnih.gov These findings suggest that this compound may exert its anti-aging effects on the hippocampus by restoring balance to the GABAergic system, which is vital for regulating synaptic plasticity and cognitive function. researchgate.netresearchgate.net Prior in-vitro studies also indicated that this compound could promote the proliferation and differentiation of neural stem cells. frontiersin.orgnih.gov

Table 1: Effects of this compound on Hippocampal Aging in Mice

Experimental ModelKey FindingsImplicated MechanismReference
22-month-old C57BL/6 miceAlleviated decline in exploration and spatial memory.Modulation of GABAergic signaling. nih.gov
22-month-old C57BL/6 miceAmeliorated degeneration and aging of hippocampal neurons.Downregulation of GABRB2 and upregulation of GABRA2 expression. nih.gov
Naturally aged miceImproved hippocampal histomorphology (H&E and Nissl staining).Correlation with GABAergic signaling. frontiersin.org

Anxiolytic-like Effects

This compound has been shown to produce anxiolytic-like, or anxiety-reducing, effects in animal models. nih.govresearchgate.net In studies using the elevated plus maze, a standard test for anxiety in rodents, administration of this compound to Wistar rats increased the time spent in the open arms, an indicator of reduced anxiety. nih.govnih.gov This effect was comparable to that of the well-known anxiolytic drug, diazepam. nih.govnih.gov

Notably, this compound was effective when administered individually, as well as part of a mixture of eight fatty acids found in human amniotic fluid. nih.gov When tested separately, this compound was the only one of the eight fatty acids to produce a significant anxiolytic-like effect without altering general locomotor activity. nih.govnih.gov The effect was most evident when this compound was administered at a concentration corresponding to that identified in human amniotic fluid. nih.govresearchgate.net

The mechanism for these anxiolytic-like effects may involve the GABA-A receptor system. mdpi.com Further investigation into a fatty acid mixture containing this compound revealed that its anxiety-reducing action was blocked by picrotoxin, a noncompetitive antagonist of GABA-A receptor chloride channels. semanticscholar.org However, the effect was not blocked by bicuculline (B1666979) or flumazenil, suggesting a specific interaction with the chloride channels rather than the GABA or benzodiazepine (B76468) binding sites on the receptor. semanticscholar.org

Table 2: Anxiolytic-like Effects of this compound in Wistar Rats

Behavioral TestObservation with this compoundComparisonPotential MechanismReference
Elevated Plus MazeIncreased time spent in open arms.Comparable to diazepam and a fatty acid mixture.Modulation of GABA-A receptor chloride channels. nih.gov
Elevated Plus MazeReduced anxiety index.Similar to diazepam.Blocked by picrotoxin, but not bicuculline or flumazenil. researchgate.netsemanticscholar.org
Open Field TestNo alteration in general locomotor activity.Oleic acid reduced locomotor activity.Specific anxiolytic action. nih.gov

Influence on Membrane Biophysics and Function

This compound, as a 14-carbon saturated fatty acid, has a significant influence on the biophysical properties and function of cellular membranes. scirp.org Its hydrophobicity allows it to be readily incorporated into the fatty acyl core of the phospholipid bilayer, where it can act as a lipid anchor for proteins. scirp.org The incorporation of fatty acids like this compound can destabilize the lipid bilayer, leading to a disruption of its barrier function and an increase in membrane permeability. researchgate.net

Biophysical studies on model membranes, such as liposomes, have detailed these effects. The inclusion of this compound derivatives can significantly affect both the hydrophilic (polar head) and hydrophobic (acyl chain) regions of the membrane. mdpi.com It has been shown to increase the order in the polar head region of the lipid bilayer while decreasing fluidity (i.e., increasing rigidity) in the hydrophobic core. mdpi.com This is reflected in an increase in the main phase transition temperature (Tm) of the liposomes, which indicates more stable interactions between the lipids. mdpi.com

In biological systems, such as Escherichia coli, the incorporation of a fluorinated analog of this compound into membrane phospholipids (B1166683) resulted in altered membrane composition and function. nih.gov This led to changes in the protein-to-lipid ratio and affected the transport of molecules across the membrane. nih.gov The study of such fluorinated fatty acids provides a useful tool for investigating the subtle but important details of protein-lipid interactions and their functional consequences. nih.gov Furthermore, this compound is a precursor for myristoyl-CoA, which is used in the synthesis of ceramide, a key sphingolipid in biological membranes that helps define specific microdomains involved in signaling cascades. nih.gov

Myristic Acid in Disease Mechanisms and Therapeutic Development

Myristic Acid in Metabolic Disorders

This compound's impact on metabolic health is multifaceted, with significant involvement in liver pathology and the development of insulin (B600854) resistance. The following subsections explore its specific roles in these metabolic derangements.

Non-alcoholic fatty liver disease (NAFLD) is characterized by the accumulation of fat in the liver, which can progress to a more severe inflammatory condition known as non-alcoholic steatohepatitis (NASH). Research indicates a potential role for this compound in the development of steatohepatitis. Studies have shown that diets enriched with a combination of this compound and palmitic acid can induce the development of steatohepatitis and liver fibrosis. clinicbarcelona.org This combination of saturated fatty acids appears to promote the accumulation of fat in the liver, leading to inflammation. clinicbarcelona.org The underlying mechanism may involve the stimulation of ceramide synthesis, as the detrimental effects on the liver can be prevented by inhibiting this pathway. clinicbarcelona.org

Interestingly, the specific impact of this compound alone can be complex. In animal models, a high-fat diet supplemented with this compound showed a trend towards an increase in liver triglycerides. nih.govnih.gov However, in the same studies, markers of oxidative stress and inflammation in the liver were found to be reduced, suggesting a nuanced role for this compound in liver pathology that may differ from its effects when combined with other fatty acids. nih.govnih.gov

Insulin resistance, a hallmark of type 2 diabetes, is closely linked to inflammation of the adipose tissue. This compound has been shown to play a significant role in exacerbating this condition. In animal studies, the supplementation of a high-fat diet with this compound led to aggravated systemic insulin resistance and inflammation in adipose tissue. mdpi.com

The mechanism appears to involve the activation of inflammatory pathways within fat cells. This compound, along with other saturated fatty acids like lauric and palmitic acid, can stimulate inflammation in adipose tissue through the involvement of Toll-like receptor 4 (TLR4), a key component of the innate immune system. ahajournals.orgresearchgate.net This activation leads to an increase in macrophage and inflammatory markers within the adipose tissue. nih.gov Furthermore, this compound has been observed to increase the secretion of resistin, an adipokine known to promote insulin resistance. nih.gov

This compound and Cardiovascular Health

This compound's influence on cardiovascular health is primarily mediated through its effects on plasma lipids and lipoproteins, which are key factors in the development of atherosclerosis.

There is a well-documented positive association between plasma levels of this compound and concentrations of both triglycerides and apolipoprotein C-III (ApoC-III). nih.gov ApoC-III is a protein that plays a crucial role in regulating triglyceride metabolism by inhibiting the breakdown of triglyceride-rich lipoproteins. Elevated levels of both this compound and ApoC-III are linked to higher plasma triglyceride levels. nih.gov

Mechanistically, this compound can influence triglyceride production by activating key enzymes involved in the synthesis of fatty acids, which can ultimately lead to an increase in the generation of triglycerides. mdpi.com

This compound is known to have a significant impact on blood cholesterol levels, affecting both low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol. A comparative study on the effects of different fatty acids on serum lipids provided detailed insights into the quantitative impact of this compound.

When compared to a diet high in oleic acid, a diet enriched with this compound led to a significant increase in total cholesterol. The following table details the changes in different cholesterol fractions when this compound was compared to palmitic acid and oleic acid.

Lipid FractionComparisonChange (mmol/L)P-value
Mean Serum CholesterolThis compound vs. Oleic Acid+0.66&lt; 0.0001
Mean Serum CholesterolThis compound vs. Palmitic Acid+0.23&lt; 0.0001
LDL CholesterolThis compound vs. Oleic Acid+0.50&lt; 0.01
LDL CholesterolThis compound vs. Palmitic Acid+0.11N/A
HDL CholesterolThis compound vs. Oleic Acid+0.15&lt; 0.01
HDL CholesterolThis compound vs. Palmitic Acid+0.12N/A

This data is based on a study where diets were enriched with this compound, palmitic acid, or oleic acid for 3 weeks each in a random order. semanticscholar.orgahajournals.org

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. This compound is generally considered to be pro-atherogenic. universiteitleiden.nl Elevated levels of this compound have been observed in the blood of individuals with ischemic heart disease. mdpi.com

This compound in Cancer Research

This compound, a saturated fatty acid, has garnered attention in oncology for its multifaceted role in cancer biology. Its involvement ranges from direct effects on cancer cells to its critical function in protein modification processes that are often dysregulated in malignancy.

Antitumor and Anticancer Activities

This compound has been identified as a bioactive compound with potential anti-proliferative and pro-apoptotic properties. biorxiv.org Research has explored its efficacy against various cancer cell lines, where it has been shown to interfere with cellular signaling pathways associated with cancer cell growth and survival. biorxiv.org For instance, myristicin (B1677595), a natural active compound related to this compound, has demonstrated the ability to inhibit cell proliferation and induce apoptosis in hepatic carcinoma cells. researchgate.net It also shows cytotoxic effects on HeLa and MCF7 cell lines. biorxiv.org Preclinical data from a mouse model of prostate cancer indicated that a high dietary intake of this compound promoted tumor growth through the myristoylation of specific proteins. nih.gov

Role of N-Myristoyltransferase (NMT) in Malignant Transformation

N-Myristoyltransferase (NMT) is a crucial enzyme that attaches this compound to the N-terminal glycine (B1666218) residue of a wide range of proteins, a process known as N-myristoylation. tandfonline.comresearchgate.net This modification is vital for protein localization, stability, and function, including roles in signal transduction and immune regulation. nih.gov

Elevated expression and activity of NMT have been observed in various cancers, including colorectal, gallbladder, and brain tumors, as well as lung and breast cancers. tandfonline.comresearchgate.netnih.gov This increased NMT activity often appears at an early stage of carcinogenesis, suggesting its potential as a biomarker for early cancer detection. nih.gov The overexpression of NMT is frequently associated with poor survival rates. tandfonline.comresearchgate.net Given its critical role in the function of many oncoproteins, NMT is considered a promising therapeutic target. imperial.ac.uk The development of NMT-specific inhibitors is an active area of research, as these could disrupt cellular functions essential for cancer development and progression. tandfonline.comnih.gov

Table 1: N-Myristoyltransferase (NMT) in Various Cancers

Cancer Type NMT Expression/Activity Implication
Colorectal Cancer Higher activity and protein expression Potential early detection marker and therapeutic target. nih.gov
Gallbladder Carcinoma Higher activity and protein expression Potential therapeutic target. nih.gov
Brain Tumors Higher activity and protein expression Potential therapeutic target. nih.gov
Lung Tumors Elevated expression and activity Associated with poor survival. tandfonline.comresearchgate.net
Breast Tumors Elevated expression and activity Associated with poor survival. tandfonline.comresearchgate.net

Myristoleic Acid and Cytotoxicity to Tumor Cells

Myristoleic acid, a monounsaturated fatty acid counterpart to this compound, has demonstrated significant cytotoxic effects against cancer cells. nih.govmetabolon.com It is a key cytotoxic component found in the extract of Serenoa repens (saw palmetto). nih.govmetabolon.com In studies using the LNCaP human prostate cancer cell line, myristoleic acid was shown to induce both apoptosis (programmed cell death) and necrosis (cell injury leading to premature death). nih.govcaymanchem.comcaymanchem.com This dual mechanism of cell death suggests that myristoleic acid could be a candidate for developing new treatments for prostate cancer, particularly for hormone therapy-resistant types. nih.gov

Table 2: Cytotoxic Effects of Myristoleic Acid on LNCaP Prostate Cancer Cells

Effect Observation Reference
Cell Death Induction Induces both apoptosis and necrosis. nih.govcaymanchem.com
Apoptosis Rate 8.8% caymanchem.comcaymanchem.com
Necrosis Rate 8.1% caymanchem.comcaymanchem.com
Mechanism Partially associated with caspase activation. nih.gov

Specific Signaling Pathways in Cancer

The process of myristoylation is integral to numerous signaling pathways that are fundamental to cancer progression. nih.gov The inhibition of NMT can disrupt these pathways, presenting a strategic approach for cancer therapy.

Src Kinase Signaling : In prostate cancer models, dietary this compound has been shown to promote tumor growth by enabling the myristoylation of Src kinases. nih.gov Src is an oncoprotein, and its attachment to cell membranes via myristoylation is crucial for its function. Blocking this modification can attenuate Src-mediated oncogenic signaling. nih.govnih.gov

MYC-Deregulated Cancers : Research has found a strong correlation between sensitivity to NMT inhibitors (NMTi) and the deregulation of the MYC oncogene, which occurs in over half of all cancers. imperial.ac.uk NMT inhibition was found to be synthetically lethal with high MYC expression, leading to mitochondrial dysfunction and tumor elimination in vivo without significant toxicity. imperial.ac.uk

EGFR/ERK Pathway : Myristicin has been found to exert anticancer effects in gastric cancer by restraining the EGFR/ERK signaling pathway. benthamscience.com

PI3K/Akt/mTOR Pathway : In hepatic carcinoma, myristicin has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. researchgate.net

This compound in Infectious Diseases

Fungal Infections

N-myristoylation is a process that is also essential for the viability and function of many fungal species. nih.gov The enzyme N-myristoyltransferase (NMT) is a validated target for the development of antifungal drugs. nih.gov Myristoylation allows key proteins to anchor to cellular membranes, a process critical for signal transduction and protein trafficking in fungi. nih.gov

Inhibiting NMT disrupts these essential functions, leading to fungal growth inhibition. nih.gov Consequently, analogues of this compound have been developed and tested for their ability to compete with natural this compound, thereby inhibiting the NMT enzyme. nih.gov Several of these analogues have demonstrated potent in vitro activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans, as well as filamentous fungi such as Aspergillus niger. johnshopkins.edu The development of novel this compound derivatives that target fungal NMT is an ongoing strategy to combat the rise of drug-resistant fungal infections. nih.gov

Compound Names Mentioned

Viral Infectivity (e.g., HIV-1, HSV-1)

This compound, through the enzymatic process of N-myristoylation, plays a critical role in the life cycle of various viruses. frontiersin.org This process involves the covalent attachment of a myristoyl group, derived from this compound, to the N-terminal glycine residue of viral proteins. frontiersin.orgnih.gov This modification is catalyzed by the host cell's N-myristoyltransferase (NMT) enzyme, as viruses themselves lack the necessary machinery. nih.gov The addition of the myristoyl group facilitates weak protein-protein and protein-lipid interactions that are essential for membrane targeting, viral assembly, and budding. frontiersin.orgwikipedia.org

Human Immunodeficiency Virus Type 1 (HIV-1): In the case of HIV-1, a retrovirus, N-myristoylation is indispensable for its replication and maturation into an infectious particle. wikipedia.org The key target for this modification is the Gag polyprotein, specifically its N-terminal matrix protein domain. nih.govwikipedia.org The myristoylation of the Gag protein is a crucial step that targets it to the host cell's plasma membrane. wikipedia.org This membrane localization is vital for the assembly of new viral particles, budding from the host cell, and subsequent maturation. wikipedia.orgmdpi.com The interaction with the membrane is further stabilized by a basic patch on the matrix protein, a mechanism referred to as the myristoyl-electrostatic switch. wikipedia.org Consequently, the inhibition of myristoylation on the HIV-1 matrix protein is considered a promising therapeutic target to prevent viral propagation. wikipedia.org

Herpes Simplex Virus Type 1 (HSV-1): The replication of HSV-1 is also intricately linked to the host cell's lipid metabolism. Research indicates that de novo lipogenesis, the process of synthesizing fatty acids, is essential for HSV-1 infectivity. nih.gov Infection with HSV-1 leads to an increase in the expression of fatty acid synthase (FASN), which results in higher lipid production. nih.gov Disrupting FASN activity through inhibitors has been shown to decrease viral infectivity by impairing the structure of the virion and its entry into host cells. nih.gov This suggests that the availability of fatty acids, including precursors like this compound, is a critical factor for the successful replication and spread of HSV-1. The virus manipulates the host's metabolic pathways to ensure a sufficient supply of lipids necessary for the formation of the viral envelope and other structural components. nih.gov

Table 1: Role of Myristoylation in Viral Infectivity

Virus Myristoylated Protein Function of Myristoylation Consequence of Inhibition
HIV-1 Gag Polyprotein (Matrix domain) Targets Gag to the host cell plasma membrane for viral assembly and budding. wikipedia.org Prevents viral assembly and propagation. wikipedia.org

| HSV-1 | (Host-derived lipids) | Essential for virion structure, viral envelope formation, and entry into host cells. nih.gov | Diminishes viral infectivity. nih.gov |

Parasitic Microbes (e.g., Trypanosomes)

N-myristoylation is a vital process for the survival and pathogenesis of certain parasitic microbes, most notably trypanosomes, the causative agents of diseases like Human African Trypanosomiasis (sleeping sickness) and Chagas disease. nih.govportlandpress.com The enzyme N-myristoyltransferase (NMT) has been identified and validated as a crucial drug target in these protozoan parasites. nih.govnih.gov

In Trypanosoma brucei, the parasite responsible for sleeping sickness, NMT is encoded by a single gene that is essential for its growth and survival. nih.gov Inhibition of the parasite's NMT (TbNMT) leads to rapid killing of trypanosomes both in laboratory settings and in animal models, effectively curing the infection in mice. nih.gov The essentiality of this process stems from its role in modifying a number of key proteins required for parasite physiology. nih.gov

One of the most critical functions of this compound in T. brucei is its role in the formation of the glycosylphosphatidylinositol (GPI) anchor for the Variant Surface Glycoprotein (B1211001) (VSG). nih.govmicrobialcell.com The bloodstream form of the parasite is covered by a dense coat of VSG, which is essential for evading the host's immune system. microbialcell.comnih.gov Unlike in mammals, the GPI anchor in T. brucei is uniquely composed of two myristate molecules. microbialcell.comresearchgate.net The parasite has a specialized fatty acid synthesis pathway dedicated to producing this compound, as this fatty acid is relatively scarce in the host's bloodstream. frontiersin.org

Beyond the VSG anchor, more than 60 proteins in T. brucei are predicted to be N-myristoylated. nih.govacs.org These proteins are involved in various critical cellular processes. Experimentally confirmed myristoylated proteins in trypanosomes include ADP ribosylation factors (ARFs), calpain-like proteins, and phosphatases, which are involved in cellular trafficking and signaling. nih.govnih.govacs.org The widespread impact of NMT inhibition on these numerous proteins likely explains its potent lethal effect on the parasite. nih.gov

Table 2: this compound in Trypanosoma brucei

Feature Description Significance
Key Enzyme N-myristoyltransferase (NMT) Essential for parasite survival; validated drug target. nih.govnih.gov
Primary Function Modification of proteins via N-myristoylation. Crucial for protein localization and function. nih.gov
Critical Application Component of the Variant Surface Glycoprotein (VSG) GPI anchor. The VSG coat is essential for the parasite to evade the host immune system. microbialcell.comnih.gov
Effect of Inhibition Inhibition of NMT leads to rapid parasite death. Cures trypanosomiasis in mouse models. nih.gov

| Myristoylated Proteins | ADP ribosylation factors (ARFs), Calpain-like proteins, Phosphatases, etc. nih.govacs.org | Affects a wide range of cellular functions, including endocytic trafficking. nih.govacs.org |

This compound in Inflammatory Bowel Disease (IBD)

The role of this compound in the context of Inflammatory Bowel Disease (IBD), which includes conditions like ulcerative colitis (UC) and Crohn's disease (CD), is complex, with studies presenting conflicting findings.

A significant prospective, observational study investigated the link between dietary fatty acid intake and disease relapse in patients with ulcerative colitis who were in remission. mdedge.commdedge.com The results showed that a high intake of this compound was strongly associated with an increased risk of relapse. nih.gov Patients who experienced a relapse consumed significantly more this compound daily compared to those who remained in remission. mdedge.commdedge.com Notably, in a multivariable analysis, this compound was the only fatty acid that demonstrated a significant dose-response relationship, with high intake tripling the odds of a disease flare compared to low intake. mdedge.comnih.gov This suggests that dietary this compound, commonly found in dairy fats, coconut oil, and palm oil, could be a contributing factor to disease activity in UC patients. mdedge.comnih.gov Furthermore, some research has indicated that this compound may impair intestinal integrity. oup.com

Conversely, other experimental research suggests that certain saturated fats, including those rich in this compound, might exert anti-inflammatory and protective effects that promote gut health. frontiersin.org One study noted that a lower dietary intake of this compound was observed in patients with active Crohn's disease, suggesting a potential need for its restoration. mdpi.com This desirable anti-inflammatory potential is proposed to occur through unanticipated pathways. frontiersin.org

This discrepancy highlights the complexity of IBD and the multifaceted role of dietary components. While a large observational study points to a detrimental association between high this compound intake and UC relapse, experimental data also suggests a potential for protective effects, warranting further investigation to clarify these contrasting findings. mdedge.comfrontiersin.org

Table 3: Association of this compound Intake with Ulcerative Colitis Relapse

Parameter Finding Statistical Significance Source
Daily Intake (Relapsers) Average of 2.2 g/day - mdedge.commdedge.com
Daily Intake (Non-relapsers) Average of 1.4 g/day - mdedge.commdedge.com
Odds of Relapse High intake tripled the odds of relapse compared to low intake. Odds Ratio: 3.0 (95% CI: 1.2-7.7) mdedge.com

| Dose-Response Relationship | Maintained a significant dose-response relationship in multivariable analysis. | P = .02 (for high vs. low intake) | mdedge.com |

Table of Mentioned Compounds

Compound Name
This compound
Palmitic acid
Oleic acid
Eicosenoic acid
Palmitelaidic acid
Translinoleic acid
Alpha-linolenic acid
Butyric acid
Vanillin
Linolenic acid
Linoleic acid
Capric acid
4-hydroxyproline
Cholesterol
Sphingosine
Taurine

Myristic Acid Derivatives and Analogs in Research

Design and Synthesis of Myristic Acid Derivatives

The rational design of this compound derivatives often involves modifying the carboxyl group, altering the hydrocarbon chain, or introducing heteroatoms and functional groups to enhance biological activity and target specificity. mdpi.com Synthetic strategies are tailored to produce a variety of structural analogs, including esters, amides, and halogenated versions. tandfonline.comresearchgate.net

The synthesis of amide derivatives of this compound has been a key area of investigation. mdpi.comnih.gov A common synthetic route involves the conversion of this compound into its more reactive acyl chloride form, myristoyl chloride. mdpi.comnih.gov This is typically achieved by reacting this compound with thionyl chloride. mdpi.com The resulting myristoyl chloride is then coupled with various substituted aryl amines in the presence of a base to yield the corresponding N-substituted tetradecanamide (B1213311) derivatives. mdpi.comnih.gov This method allows for the creation of a diverse library of amide compounds for biological screening. mdpi.com

Hydrazones, another class of derivatives, are synthesized from fatty acid hydrazides. researchgate.net The process begins with the preparation of a fatty ester from this compound, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the myristoyl hydrazide intermediate. researchgate.net This intermediate can then be condensed with various carbonyl compounds to produce a range of this compound-derived hydrazones. researchgate.net

Table 1: Synthesis of this compound Amide and Hydrazone Derivatives

Derivative Type Step 1 Step 2
Amides This compound is reacted with thionyl chloride to form myristoyl chloride. mdpi.com Myristoyl chloride is coupled with substituted aryl amines to yield N-aryl tetradecanamides. mdpi.com

| Hydrazones | this compound ester is reacted with hydrazine hydrate to form myristoyl hydrazide. researchgate.net | The hydrazide is condensed with a carbonyl compound (e.g., methyl acetoacetate) to form the final hydrazone. researchgate.net |

The introduction of fluorine into the this compound backbone is a strategy used to create potent enzyme inhibitors. researchgate.net Specific synthetic methods have been developed to produce both mono- and gem-difluorinated analogs at various positions along the aliphatic chain. researchgate.net

One approach utilizes dithiane precursors corresponding to specific segments of the this compound chain. researchgate.net For monofluorination, these dithianes are transformed into the corresponding alcohols, which are then treated with diethylaminosulfur trifluoride (DAST) to introduce a single fluorine atom. researchgate.net For the synthesis of gem-difluoro analogs, the dithiane intermediates are reacted with reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a hydrogen fluoride (B91410) source like HF/pyridine. researchgate.net Halogenated analogs, such as 2-bromotetradecanoic acid, have also been synthesized and evaluated for their biological properties. nih.gov

Oxatetradecanoic acids are analogs where a methylene (B1212753) group (-CH2-) in the carbon chain of this compound is replaced by an oxygen atom, forming an ether linkage. tandfonline.comresearchgate.net These heteroatom-containing analogs have been investigated for their potential as inhibitors of N-Myristoyltransferase. tandfonline.comresearchgate.net Specific examples that have been studied include 4-oxatetradecanoic acid, 9-oxatetradecanoic acid, and 11-oxatetradecanoic acid. tandfonline.comresearchgate.net The synthesis of these compounds involves specialized multi-step organic chemistry routes to incorporate the ether linkage at the desired position within the fatty acid chain. nih.gov For instance, 12-chloro-4-oxadodecanoic acid has been synthesized as part of research into this compound analogs. nih.gov

Structured acylglycerols containing this compound have been designed and synthesized for various research applications. researchgate.netmdpi.comnih.gov A notable synthetic pathway produces acylglycerols with this compound residues at the sn-1 and sn-3 positions and another molecule, such as stigmasterol (B192456), at the sn-2 position. researchgate.netmdpi.comnih.gov This multi-step synthesis typically starts from dihydroxyacetone (DHA). researchgate.netmdpi.comnih.gov

The key steps in this process are:

Steglich Esterification: Dihydroxyacetone is esterified with this compound to form 1,3-dimyristoylpropanone. nih.gov

Reduction: The carbonyl group of the propanone intermediate is reduced to a hydroxyl group, yielding 1,3-dimyristoylglycerol. nih.gov

Esterification: The free hydroxyl group at the sn-2 position is then esterified with a molecule of interest, such as stigmasterol hemisuccinate, to yield the final structured acylglycerol. researchgate.netnih.gov

Biological Evaluation of this compound Derivatives

A primary focus of research into this compound derivatives has been their evaluation as inhibitors of the enzyme N-Myristoyltransferase (NMT). nih.govresearchgate.net

N-Myristoyltransferase is an enzyme crucial for the viability of various organisms, including fungi and protozoa, as it catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of numerous essential proteins. nih.govresearchgate.netresearchgate.net This process, known as N-myristoylation, is vital for protein function, membrane targeting, and signal transduction. nih.gov Inhibiting NMT disrupts these processes, making it an attractive target for the development of new therapeutic agents. nih.govresearchgate.net

A wide array of this compound derivatives have been designed and tested for their ability to inhibit NMT. tandfonline.comnih.gov

Substituted Analogs: Analogs with substitutions at the 2-position of the fatty acid chain have shown significant inhibitory potential after metabolic activation to their CoA thioesters. nih.gov For instance, 2-hydroxymyristoyl-CoA, 2-fluoromyristoyl-CoA, and 2-bromomyristoyl-CoA were found to be potent competitive inhibitors of NMT. tandfonline.comnih.gov In vitro studies showed that (±)-2-bromotetradecanoic acid could reduce NMT activity by 86% at a concentration of 0.5 mM. portico.org

Amide Derivatives: Recently synthesized amide derivatives of this compound have demonstrated potent NMT inhibition. mdpi.com In a fluorescence-based in vitro assay, several N-aryl tetradecanamides showed significantly better inhibition than this compound itself. For example, the compounds designated 3u (N-(pyridine-2-yl) tetradecanamide) and 3m (N-cyclohexyltetradecanamide) exhibited IC₅₀ values of 0.835 μM and 0.863 μM, respectively, whereas the parent this compound had an IC₅₀ value of 4.213 μM. mdpi.com

Oxa-Analogs: Heteroatom-containing analogs like 4-oxatetradecanoic acid have also been identified as effective NMT inhibitors. researchgate.net

The inhibitory activity of these derivatives is often evaluated through in vitro biochemical assays that measure the enzymatic production of Coenzyme A (CoA), a byproduct of the N-myristoylation reaction. mdpi.comnih.govnih.gov

Table 2: N-Myristoyltransferase (NMT) Inhibition by this compound Derivatives

Derivative/Analog Inhibition Type Inhibitory Concentration (Ki or IC₅₀) Source(s)
2-Hydroxymyristoyl-CoA Competitive Ki = 45 nM tandfonline.comnih.gov
2-Fluoromyristoyl-CoA Competitive Ki = 200 nM tandfonline.comnih.gov
2-Bromomyristoyl-CoA Competitive Ki = 450 nM tandfonline.comnih.gov
N-(pyridine-2-yl) tetradecanamide (3u) - IC₅₀ = 0.835 μM mdpi.com
N-cyclohexyltetradecanamide (3m) - IC₅₀ = 0.863 μM mdpi.com

| This compound (reference) | - | IC₅₀ = 4.213 μM | mdpi.com |

Antifungal Activity of Derivatives

This compound and its derivatives have been investigated as potential antifungal agents, often targeting the enzyme N-myristoyltransferase (NMT), which is crucial for fungal viability. researchgate.nettandfonline.com Research has demonstrated that modifications to the this compound structure can yield compounds with significant activity against a range of pathogenic fungi.

A series of novel this compound derivatives were designed and synthesized to target NMT in Candida albicans and Aspergillus niger. mdpi.com In vitro testing revealed that several of these compounds exhibited potent antifungal activity, with some showing greater efficacy than the standard drug, fluconazole. mdpi.com For instance, compounds designated as 3u, 3k, 3r, and 3t were found to be more active against Candida albicans than fluconazole. mdpi.com

Other studies have explored different structural analogs. Halogenated derivatives, such as (±)-2-bromotetradecanoic acid, have shown potent activity against several fungal species. tandfonline.comcancer.gov This compound was particularly effective against Saccharomyces cerevisiae, Cryptococcus neoformans, and Candida albicans. tandfonline.com Additionally, analogs containing oxygen within the fatty acid chain (oxa-analogs) have also been tested. While 4-oxatetradecanoic acid and 9-oxatetradecanoic acid were moderately effective against Saccharomyces cerevisiae, they displayed notable activity against Cryptococcus neoformans. tandfonline.com

The following tables summarize the minimum inhibitory concentration (MIC) values for selected this compound derivatives against various fungal strains.

Table 1: Antifungal Activity of Novel this compound Derivatives

Compound C. albicans (MIC₅₀, µg·mL⁻¹) A. niger (MIC₅₀, µg·mL⁻¹)
3u 10.62 >25
3k 10.77 >25
3r 11.89 14.88
3t 12.95 >25
3m 16.84 13.94
Fluconazole (Standard) 17.76 19.82

Data sourced from MDPI mdpi.com

Table 2: Antifungal Activity of this compound Analogs

Compound S. cerevisiae (MIC, µM) C. albicans (MIC, µM) C. neoformans (MIC, µM) A. niger (MIC, µM)
(±)-2-bromotetradecanoic acid 10 39 20 <42
4-oxatetradecanoic acid 50 >100 30 >100
9-oxatetradecanoic acid 50 >100 30 >100

Data sourced from Taylor & Francis Online tandfonline.com

Antiviral Activity of Derivatives

The antiviral potential of this compound analogs has been explored, particularly in the context of viruses that utilize N-myristoylation for the function of key proteins. tandfonline.com Research has focused on developing analogs that can act as alternative substrates for NMT, thereby interfering with viral replication. nih.govjohnshopkins.edu

Studies have evaluated a group of this compound analogs against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). nih.govjohnshopkins.edu The introduction of heteroatoms, such as sulfur or oxygen, in place of a methylene (-CH2-) group in the fatty acid chain was found to increase antiviral potency. nih.govjohnshopkins.edu For example, 12-Thioethyldodecanoic acid demonstrated moderate activity against HIV-infected T4-lymphocytes and also exhibited in vitro activity against HBV-producing cell cultures. nih.gov Another derivative, 12-Methoxydodecanoic acid, showed activity against hepatitis B in an HBV DNA-transfected cell line. nih.govjohnshopkins.edu

Further research identified 3-fluoro-13-oxatetradecanoic acid as being effective against HIV-1 production. tandfonline.com The antiviral activity of these derivatives is linked to their ability to inhibit the N-myristoylation of viral proteins, a critical step for viral assembly and function. tandfonline.com

Table 3: Antiviral Activity of Selected this compound Analogs

Compound Virus Cell Line Activity Metric Result
12-Thioethyldodecanoic acid HIV CEM-SS EC₅₀ 9.37 µM
12-Thioethyldodecanoic acid HBV Hep G2 (2.2.15) EC₅₀ 17.8 µM
12-Methoxydodecanoic acid HBV Hep G2 (2.2.15) EC₅₀ 20-30 µM
3-fluoro-13-oxatetradecanoic acid HIV-1 - ID₅₀ 1-5 µM

Data sourced from PubMed nih.gov, Johns Hopkins University johnshopkins.edu, and Taylor & Francis Online tandfonline.com

Anticancer Potential of Derivatives

This compound and its derivatives are recognized for their potential role in combating cancer. researchgate.nettandfonline.comresearchgate.net The primary mechanism underlying this potential is the inhibition of N-myristoyltransferase (NMT), an enzyme whose activity is essential for the function of many cellular proteins involved in signal transduction and malignant transformation. tandfonline.com By interfering with NMT, these compounds can disrupt processes critical for the survival and proliferation of cancer cells. tandfonline.comresearchgate.net

Semisynthetic derivatives of this compound, including esters and amides, have been reported to possess a wide spectrum of biological activities, including anticancer effects. tandfonline.com Analogs such as 2-hydroxymyristoyl-CoA, 2-bromomyristoyl-CoA, and 2-fluoromyristoyl-CoA have demonstrated competitive inhibition of NMT. tandfonline.comresearchgate.net

In a more direct application, a microemulsion formulated with celery oil and this compound was tested for its cytotoxic effects on cancer cells. biorxiv.org An MTT assay performed with the HeLa human cervical cancer cell line showed that the microemulsion exhibited good cytotoxic activity, achieving 80% to 90% inhibition. biorxiv.org

Influence on Liposomal Properties

This compound and its derivatives have been studied for their ability to modify the physicochemical properties of liposomes, which are widely used as drug delivery systems. nih.govmdpi.comacs.org The incorporation of these fatty acid-based molecules into the lipid bilayer can significantly alter membrane characteristics such as fluidity, polarity, and permeability. nih.govmdpi.com

One area of research involves the synthesis of acylglycerols containing this compound residues, which are then used to form new liposomes. nih.govmdpi.com Studies using fluorimetric methods and differential scanning calorimetry found that these hybrid molecules have a significant effect on both the hydrophilic and hydrophobic regions of the liposome (B1194612) membrane. nih.gov They were shown to increase the order in the polar head region of the lipid bilayer and enhance rigidity within the hydrophobic core. nih.govmdpi.com

Conversely, computational studies using coarse-grained molecular dynamics have suggested that the presence of this compound can increase the permeability of liposome membranes. acs.orgnih.gov These simulations indicated that this compound decreases both the area per lipid and the membrane thickness, which can result in permeability increases of up to 55%. acs.orgnih.gov This highlights a dual role, where specific derivatives can stabilize the membrane while the parent fatty acid might enhance the release of encapsulated contents. nih.govacs.org

Computational Studies and Molecular Docking

Computational methods, particularly molecular docking, are increasingly employed in the rational design of novel this compound derivatives with specific biological activities. researchgate.netmdpi.com These in silico techniques allow researchers to predict how a designed molecule will bind to a target protein, such as N-myristoyltransferase (NMT), guiding the synthesis of the most promising candidates. mdpi.com

In a study focused on developing new antifungal agents, molecular docking was used to probe the binding of newly designed this compound derivatives to the NMT enzyme from Candida albicans. mdpi.com The results of these simulations predicted favorable docking scores and binding poses for several compounds, with the most active derivatives (3u, 3m, and 3t) showing docking interaction energy values between 50 and 48 kcal/mol. mdpi.com The docking analysis revealed specific interactions with key amino acid residues in the enzyme's active site, including VAL108, TYR225, HIS227, and PHE240. mdpi.com These computational predictions correlated well with the results from in vitro NMT inhibition assays. mdpi.com

Molecular dynamics simulations are also used to study the stability of these ligand-protein complexes and to understand the behavior of this compound derivatives within larger systems, such as lipid bilayers for liposomal research. tandfonline.comnih.gov These computational tools are invaluable for understanding interaction mechanisms at the molecular level and accelerating the discovery of new therapeutic agents based on the this compound scaffold. mdpi.comtandfonline.com

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity. mdpi.com By systematically modifying the molecule and observing the resulting changes in efficacy, researchers can identify key structural features required for antifungal, antiviral, or other therapeutic effects.

In the context of antiviral research, SAR studies on this compound analogs revealed several important correlations. nih.gov A direct relationship was established between anti-HIV activity and physicochemical properties such as the partition coefficient (Log P) and the distribution coefficient (Log D7.4). nih.gov Furthermore, the antiviral potency was found to increase when a methylene group in the fatty acid chain was replaced with a sulfur (S) or oxygen (O) atom. nih.govjohnshopkins.edu

For antifungal derivatives targeting NMT, SAR analysis indicates that the nature of the group at the end of the fatty acid chain (the omega-terminus) is important. mdpi.com The binding interaction with NMT is dependent on the length and steric size of this part of the molecule. mdpi.com In studies of antibacterial derivatives, Quantitative Structure-Activity Relationship (QSAR) methodology was used to model the activity of a series of this compound esters and amides. nih.gov The results showed that the antibacterial activity could be successfully predicted using a topological descriptor known as the valence molecular connectivity index. nih.gov These SAR insights are fundamental for the optimization of lead compounds and the design of more potent and selective this compound-based therapeutic agents.

Advanced Research Methodologies for Myristic Acid

Lipidomics Approaches

Lipidomics, the large-scale study of lipids in biological systems, is a powerful tool for understanding the impact of myristic acid. This approach allows for the comprehensive profiling and quantification of a wide array of lipid species in cells, tissues, and biofluids. Methodologies such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are central to lipidomics. genome.jp These techniques enable the separation and identification of individual lipid molecules, providing insights into how this compound supplementation or exposure alters the lipidome.

In studies of non-alcoholic fatty liver disease (NAFLD), lipidomics analyses of serum and liver samples from both mouse models and humans have identified this compound as a notable fatty acid associated with the condition. Furthermore, lipidomics has been instrumental in examining the composition of fatty acids in various biological samples, including red blood cells, where this compound levels have been correlated with insulin (B600854) resistance.

Metagenomic and Metabolomic Combined Analysis

The integration of metagenomics (the study of genetic material from a community of organisms) and metabolomics (the study of small molecules, or metabolites) offers a powerful approach to understanding the interplay between gut microbiota, this compound, and host metabolism. This combined analysis allows researchers to link the composition and function of the gut microbiome to the metabolic profiles of the host.

A significant finding from this combined approach is the correlation between the presence of this compound in the gut of Zhongdian yaks and a high milk fat content. genome.jpresearchgate.net This suggests a potential role for specific gut microbes in the metabolism or production of this compound, which in turn influences milk fat synthesis. genome.jp Such integrated analyses provide a holistic view of how diet, microbiota, and host genetics interact to modulate the effects of fatty acids like this compound. genome.jp

Cell Culture Models

In vitro cell culture models are fundamental for dissecting the specific cellular and molecular mechanisms of this compound's effects in a controlled environment. Various cell lines have been employed to investigate its role in different biological contexts.

Bovine Mammary Epithelial Cells (MAC-T): MAC-T cells are a widely used model for studying milk fat synthesis. genome.jp Research using this cell line has demonstrated that this compound can regulate triglyceride production. genome.jp Studies have shown that treating MAC-T cells with this compound, particularly at a concentration of 200 μM, significantly increases the expression of proteins involved in fatty acid transport and lipid droplet formation. genome.jponcotarget.com

Primary Mouse Hepatocytes: These cells are used to model liver function and disease. In the context of this compound research, primary mouse hepatocytes have been instrumental in studying lipotoxicity. While this compound alone is not directly toxic to these cells, it has been shown to potentiate the harmful effects of palmitic acid, leading to increased endoplasmic reticulum stress and apoptosis. mdpi.com

MAC-T Cells: As an established bovine mammary epithelial cell line, MAC-T cells serve as a crucial model for investigating mammary gland function and milk production. geneontology.org Research has shown that this compound treatment can influence cell proliferation and triglyceride synthesis in these cells. genome.jpmdpi.com

COS-7 Cells: These cells, derived from monkey kidney tissue, are often used in transfection studies due to their high efficiency in expressing foreign proteins. nih.gov In this compound research, COS-7 cells have been used to study the myristoylation of specific proteins. For instance, they were used to express dihydroceramide (B1258172) Δ4-desaturase 1 (DES1) to demonstrate that the enzyme is myristoylated in vivo. This research also showed that increasing concentrations of this compound in the culture medium led to a linear increase in DES1 activity, highlighting the role of this compound in ceramide biosynthesis. oncotarget.com

In vivo Animal Models

In vivo animal models, particularly rodents like mice and rats, are indispensable for studying the systemic effects of this compound in a whole organism. These models allow for the investigation of complex physiological responses that cannot be fully replicated in cell culture.

Mice: Mouse models have been extensively used to study the impact of dietary this compound on metabolic health. For example, feeding mice a high-fat diet supplemented with this compound has been shown to exacerbate adipose tissue inflammation and systemic insulin resistance. mdpi.com In studies related to nonalcoholic steatohepatitis (NASH), mice fed diets enriched with both myristic and palmitic acid exhibited more severe liver damage, inflammation, and fibrosis compared to those fed diets with either fatty acid alone. mdpi.com

Rodents: Rodent models, in general, have been crucial in elucidating the metabolic fate and physiological effects of this compound. Studies in rats have shown that this compound can produce anxiolytic-like effects. Furthermore, research using cultured rat hepatocytes has revealed that this compound is more rapidly metabolized through both β-oxidation and elongation compared to palmitic acid.

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics simulations provide atomic-level insights into the interactions between this compound and its protein targets. These techniques are valuable for designing and predicting the efficacy of novel therapeutic agents.

Molecular Docking: This method predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking has been used to design novel derivatives that can act as inhibitors of N-Myristoyltransferase (NMT), an enzyme that attaches this compound to proteins. These studies help in understanding the specific interactions between this compound derivatives and the active site of NMT.

Molecular Dynamics Simulations: These simulations are used to study the physical movements of atoms and molecules over time. They provide a detailed view of the conformational changes and stability of protein-ligand complexes. For instance, molecular dynamics simulations have been used to visualize the entry of this compound into the hydrophobic cavity of non-specific lipid transfer proteins, offering insights into the mechanism of lipid transport. oncotarget.com

Gene Ontology (GO) and KEGG Pathway Analysis

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are bioinformatic methods used to interpret large sets of gene or protein expression data. GO analysis provides a framework for the functional annotation of genes and proteins, categorizing them based on biological processes, molecular functions, and cellular components. KEGG pathway analysis helps to identify the metabolic and signaling pathways that are affected by a particular treatment or condition. genome.jpresearchgate.net

In the context of this compound research, these analyses have been applied to understand the broader biological implications of its cellular effects. For example, pathway analysis of genes affected by this compound in bovine mammary epithelial cells revealed that it regulates milk fat synthesis through the ubiquitination–lysosome and ubiquitination–proteasome pathways. genome.jpmdpi.com KEGG database entries for this compound and its activated form, myristoyl-CoA, link them to pathways such as "Fatty acid biosynthesis," "Fatty acid degradation," and "Metabolic pathways". genome.jpresearchgate.net

Proteomic Analysis

Proteomics involves the large-scale study of proteins, their structures, and their functions. In this compound research, proteomic approaches are used to identify and quantify changes in protein expression levels and post-translational modifications, such as ubiquitination, in response to this compound.

Protein Expression Levels: Studies using bovine mammary epithelial cells (MAC-T) have shown that treatment with 200 μM this compound significantly upregulates the protein expression of CD36, a fatty acid translocase, and adipose differentiation-related protein (ADFP), which is associated with lipid droplets. genome.jp

Lipid Droplets: The proteome of lipid droplets can also be analyzed to understand how this compound affects their formation and function. In MAC-T cells, increased levels of the lipid droplet marker protein ADFP were observed following this compound treatment, correlating with an increase in triglyceride content and the number of lipid droplets. genome.jponcotarget.com

Data Tables

Table 1: Effects of this compound on Protein Expression in MAC-T Cells

ProteinFunctionEffect of 200 μM this compoundReference
CD36 Fatty Acid TranslocaseSignificantly Upregulated genome.jp
ADFP Lipid Droplet MarkerSignificantly Upregulated genome.jp
UB UbiquitinSignificantly Upregulated genome.jp

Table 2: Summary of Findings from In vivo Animal Models

Animal ModelDiet/TreatmentKey FindingsReference
Mice High-fat diet + 3% this compoundExacerbated adipose inflammation and systemic insulin resistance mdpi.com
Mice Diet enriched in this compound + palmitic acidIncreased liver damage, inflammation, and fibrosis mdpi.com
Rats Oral administration of this compoundProduced anxiolytic-like effects
Rats Cultured hepatocytes treated with this compoundMore rapid metabolism (β-oxidation and elongation) compared to palmitic acid

Micro-broth Dilution Method for Antimicrobial Activity

The micro-broth dilution method is a principal technique used to determine the antimicrobial potency of substances like this compound. This method establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The procedure is typically performed in 96-well microtiter plates, which allows for the testing of multiple concentrations simultaneously, enhancing efficiency and reproducibility. mdpi.comtaylorandfrancis.comubc.ca

In a typical assay, a two-fold serial dilution of this compound is prepared in a liquid growth medium within the wells of a microtiter plate. ubc.ca Each well is then inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi). taylorandfrancis.com The plates are incubated under controlled conditions optimal for microbial growth. Following incubation, the wells are visually inspected for turbidity; the absence of growth indicates that the this compound concentration is sufficient to inhibit the microorganism. The MIC is recorded as the lowest concentration where no visible growth is observed. ubc.ca

Research has utilized this method to quantify the effectiveness of this compound against various pathogens. For instance, the MIC of this compound against 13 strains of the food-borne pathogen Listeria monocytogenes was found to range from 64 to 256 μg/mL. researchgate.net In another study, a sophorolipid (B1247395) derived from this compound (MASL) demonstrated an MIC of 150 μg/mL against Staphylococcus aureus, whereas this compound alone showed no activity at comparable concentrations in that specific test. nih.gov These findings highlight the utility of the micro-broth dilution method in systematically evaluating and comparing the antimicrobial efficacy of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives Against Select Bacteria
CompoundMicroorganismMIC (μg/mL)Source
This compoundListeria monocytogenes (13 strains)64 - 256 researchgate.net
This compound Derived Sophorolipid (MASL)Staphylococcus aureus150 nih.gov

Advanced Imaging Techniques (e.g., Confocal Imaging, Scanning Electron Microscopy)

Advanced imaging techniques are indispensable for visualizing the cellular and subcellular effects of this compound. Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) provide high-resolution insights into morphological changes and localization, elucidating the mechanisms of action.

Confocal Imaging allows for the high-resolution, optical sectioning of samples, enabling the three-dimensional reconstruction of cells and the localization of fluorescently labeled molecules. In studies involving this compound, confocal microscopy has been used to monitor its uptake and subsequent impact on lipid accumulation within cells. nih.gov For example, researchers have used this technique to capture detailed images of lipid droplets in bovine mammary epithelial cells after treatment with this compound, providing visual evidence of its role in triglyceride synthesis. mdpi.com It has also been employed to visualize the structure of this compound vesicles and their interaction with biomolecules, such as the sequestration of fluorescent proteins. researchgate.net

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of cells with high resolution. It is particularly useful for studying the effects of antimicrobial agents on bacterial cell morphology. Studies have shown that this compound induces significant changes to the bacterial cell membrane. researchgate.net SEM analysis of Listeria monocytogenes treated with this compound revealed altered bacterial morphology and membrane structure, suggesting that this compound's antimicrobial action involves membrane disruption. researchgate.net Similarly, SEM has been used to observe the inhibition of Staphylococcus aureus biofilm formation, where treatment with related fatty acids resulted in a marked reduction in the number of bacterial cells and the production of smaller cells. frontiersin.orgnih.gov

Analytical Techniques for this compound and Derivatives

A suite of sophisticated analytical techniques is employed for the structural elucidation and characterization of this compound and its derivatives. These methods provide detailed information on chemical structure, purity, and physical properties.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic peaks that confirm its structure. researchgate.netresearchgate.net Key absorption bands include a strong peak around 1701 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid group. Symmetrical and asymmetrical stretching vibrations of the methylene (B1212753) (-CH₂) groups in the aliphatic chain are observed at approximately 2848 cm⁻¹ and 2916 cm⁻¹, respectively. Additionally, characteristic peaks for the hydroxyl (-OH) group's rocking mode are found in the 680-940 cm⁻¹ range. researchgate.net

Table 2: Characteristic FTIR Spectral Peaks for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupSource
~1701C=O StretchingCarboxylic Acid researchgate.netresearchgate.net
~2916Asymmetrical Stretching-CH₂ researchgate.net
~2848Symmetrical Stretching-CH₂ researchgate.net
680-940-OH Rocking/SwingingCarboxylic Acid / Aliphatic Chain researchgate.net
1431, 1464-CH₂ Bending-CH₂ researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to characterize this compound. The ¹H NMR spectrum shows distinct signals for the different protons in the molecule, including the methyl (-CH₃) protons at one end, the long chain of methylene (-CH₂) protons, and the alpha-methylene protons adjacent to the carboxyl group. hmdb.cachemicalbook.com The ¹³C NMR spectrum provides signals for each unique carbon atom in the structure, confirming the 14-carbon chain and the carboxyl carbon. nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extreme precision. Techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) are employed for the identification and quantification of this compound in complex mixtures, such as biological samples or food products like wine. mdpi.comlcms.cz This method allows for the unambiguous identification of this compound by providing its exact mass, distinguishing it from other molecules with similar nominal masses. mdpi.com

Wide-Angle X-ray Scattering (WAXS) is an analytical technique used to investigate the crystalline structure of materials. libretexts.org When X-rays are directed at a crystalline solid like this compound, they are scattered in a specific pattern that depends on the regular, repeating arrangement of the molecules. The WAXS technique analyzes these scattering patterns at wide angles to determine the sub-nanometer structural details, such as the packing of the hydrocarbon chains and the polymorphic form of the crystals. libretexts.orgrsc.org For saturated fatty acids, WAXS can provide information on the d-spacing between crystal lattice planes, which is crucial for identifying the specific crystalline arrangement (e.g., triclinic β-form), a common polymorphic form for saturated monoacid triglycerides. rsc.orgrsc.org This analysis is vital for understanding the physical properties of solid this compound, which are influenced by its crystal structure.

Future Directions and Translational Research for Myristic Acid

Myristic Acid as a Feed Additive for Livestock

The use of this compound as a feed additive in livestock is being investigated for its potential to modulate key physiological processes, including methanogenesis and lipid metabolism. Research in this area aims to improve production efficiency and the nutritional quality of animal products.

Studies have demonstrated that supplementing the rations of dairy cows with this compound can significantly impact ruminal methanogenesis. In one study, the addition of 5% this compound to the total mixed ration on a dry matter basis resulted in a 36% reduction in methane production nih.gov. This effect is attributed to the inhibitory action of this compound on methanogens in the rumen nih.gov. Similarly, research in sheep has shown that this compound supplementation can reduce methane energy loss by over 50%, particularly in concentrate-based diets researchgate.netresearchgate.net.

Beyond its impact on methane emissions, this compound has been shown to influence milk fat synthesis. In bovine mammary epithelial cells, this compound has been found to regulate triglyceride synthesis through the ubiquitination-lysosome and ubiquitination-proteasome pathways mdpi.com. Specifically, a concentration of 200 μM this compound significantly upregulated the expression of proteins involved in lipid metabolism, such as CD36 and adipose differentiation-related protein (ADFP) mdpi.com. Furthermore, supplementation in dairy cow diets led to a 139% increase in the 14:0 fatty acid content of milk nih.gov.

In broiler chickens, dietary supplementation with 0.04% this compound was found to increase the levels of this compound and triglycerides in the pectoral muscle nih.gov. This supplementation also led to significantly higher levels of other fatty acids, including palmitic acid, linoleic acid, and arachidonic acid, in the muscle tissue nih.gov.

Table 1: Effects of this compound Supplementation in Livestock

Livestock Dosage/Concentration Key Findings Reference
Dairy Cows 5% of total mixed ration (dry matter) 36% reduction in methane production; 139% increase in milk this compound content. nih.gov
Sheep 50 g/kg of dry matter Over 50% reduction in methane energy loss with a concentrate-based diet. researchgate.netresearchgate.net
Bovine Mammary Epithelial Cells 200 μM Upregulation of CD36, ADFP, and ubiquitin; increased triglyceride content. mdpi.com

Potential in Novel Drug Delivery Systems

This compound is being explored as a key component in the development of novel drug delivery systems due to its biocompatibility and ability to form various types of nanostructures. These systems aim to improve the solubility, bioavailability, and therapeutic efficacy of various drugs.

One area of investigation is the use of this compound in the formation of in situ gels (ISGs). A study focused on developing a nonpolymeric, this compound-based ISG for localized drug delivery, such as in the treatment of periodontitis acs.org. The research found that a 40% w/w this compound in N-methyl pyrrolidone formulation exhibited rapid gel formation and had efficient antimicrobial efficacy acs.org.

Solid lipid nanoparticles (SLNs) incorporating this compound have also shown promise for enhancing the oral bioavailability of poorly soluble drugs. For instance, rifaximin-loaded this compound SLNs were developed to improve the treatment of MRSA pneumonia nih.gov. These nanoparticles demonstrated a 2.18-fold increase in the oral bioavailability of rifaximin and showed good therapeutic effects in a mouse model of MRSA pneumonia infection nih.gov.

Furthermore, this compound has been conjugated with drugs to create novel nanosuspensions for long-acting delivery. A pH-responsive nanosuspension of quetiapine-myristic acid conjugate was developed, which self-assembles into 200-nm sized particles nih.gov. This formulation is designed to provide extended-release profiles for long-acting injectable applications nih.gov. Acylglycerols of this compound are also being investigated as carriers for the delivery of bioactive compounds like stigmasterol (B192456), where they can be incorporated into liposomes mdpi.com.

Further Elucidation of Mechanistic Pathways

A significant area of research is the elucidation of the molecular mechanisms through which this compound exerts its biological effects. A key process is N-terminal myristoylation, where this compound is covalently attached to the N-terminal glycine (B1666218) of a protein nih.govlipidmaps.orgtaylorandfrancis.com. This modification is catalyzed by N-myristoyltransferase and plays a crucial role in protein localization, protein-protein interactions, and signal transduction lipidmaps.orgtaylorandfrancis.comresearchgate.net.

Recent studies have also shed light on this compound's role in regulating milk fat synthesis through its interaction with the ubiquitination pathway in bovine mammary epithelial cells mdpi.com. Pathway analysis revealed that this compound modulates milk fat synthesis via both ubiquitination-lysosome and ubiquitination-proteasome pathways mdpi.com.

This compound has been shown to activate key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase and fatty acid synthase, leading to increased triglyceride generation mdpi.com. Additionally, it has been demonstrated that this compound's stimulation of endothelial nitric oxide synthase (eNOS) activity is dependent on the activation of AMP kinase nih.gov.

Therapeutic Targeting with this compound and Its Derivatives

The unique biochemical properties of this compound and its derivatives are being leveraged for the development of targeted therapeutic agents. A primary focus has been on the inhibition of N-myristoyltransferase (NMT), which has been identified as a promising target for antifungal and anticancer therapies.

Researchers have designed and synthesized novel this compound derivatives that act as NMT inhibitors nih.govmdpi.com. In one study, several of these derivatives displayed superior antifungal capabilities against Candida albicans and Aspergillus niger when compared to the standard drug fluconazole nih.govmdpi.com.

In the realm of oncology, a myristoyl amide derivative of doxycycline has been synthesized to specifically target cancer stem cells (CSCs) nih.gov. This derivative demonstrated potency in inhibiting the anchorage-independent growth of breast CSCs nih.gov. The development of such derivatives aims to create anti-cancer agents that selectively target CSCs while minimizing the risk of antibiotic resistance nih.gov. This compound itself has been reported to possess anti-fungal, anti-viral, anti-cancer, anti-parasitic, and immune-modulating activities mdpi.comresearchgate.netresearchgate.net.

Table 2: Therapeutic Targets and Derivatives of this compound

Derivative/Target Therapeutic Area Mechanism of Action Key Findings Reference
Novel this compound Derivatives Antifungal Inhibition of N-Myristoyltransferase (NMT) Superior antifungal activity against Candida albicans and Aspergillus niger compared to fluconazole. nih.govmdpi.com

Clinical Relevance and Validation in Human Studies

Human studies have been crucial in understanding the clinical relevance of this compound, particularly in the context of cardiovascular health and inflammatory responses. Clinical evidence has suggested a potent cholesterol-upregulating action of this compound nih.gov. A systematic meta-analysis of 51 studies concluded that this compound increases total cholesterol, LDL cholesterol, and HDL cholesterol more than palmitic acid does nih.gov. Diets rich in this compound have been shown to result in high LDL cholesterol levels and low HDL to LDL ratios, leading to the recommendation that diets for hypercholesterolemia treatment should be low in this compound wur.nlmdpi.com.

Recent metabolomic studies have identified this compound as a potential biomarker for systemic inflammatory conditions. It has been identified as a metabolite with high diagnostic sensitivity and specificity in patients with bacteremia nih.gov. Serum levels of this compound were found to be significantly increased in patients with Systemic Inflammatory Response Syndrome (SIRS) and sepsis, with the highest levels observed in septic patients with bacteremia within 24 hours of diagnosis nih.gov.

Exploration of Biosynthesis and Regulatory Enzymes

The endogenous biosynthesis of this compound in mammalian cells occurs through several pathways. Research in cultured rat hepatocytes has shown that this compound can be synthesized from acetyl-CoA through lipogenesis, from the elongation of lauric acid, and from the shortening of palmitic acid researchgate.net.

The key regulatory enzyme in many of this compound's cellular functions is N-myristoyltransferase (NMT). This enzyme catalyzes the transfer of myristoyl-CoA to the N-terminal glycine of a wide range of eukaryotic and viral proteins in a process known as myristoylation researchgate.net. This modification is critical for the biological activity of these proteins researchgate.net.

Table 3: Compounds Mentioned

Compound Name
Acetyl-CoA
Arachidonic acid
Doxycycline
Fluconazole
Lauric acid
Linoleic acid
This compound
N-methyl pyrrolidone
Oleic acid
Palmitic acid
Quetiapine
Rifaximin
Stearic acid

Q & A

Basic Research Questions

Q. What standardized methods are used to quantify myristic acid purity in lipid samples, and how are potential contaminants addressed?

  • Methodological Answer : Quantification typically employs gas chromatography (GC) or high-performance liquid chromatography (HPLC) with flame ionization detection. For GC, methyl esters of fatty acids are prepared via transesterification. Sample preparation involves acid digestion (e.g., 25% sulfuric acid) to remove organic contaminants, followed by ashing at 525°C to eliminate carbon residues . Purity is calculated by comparing peak areas of methyl myristate to total chromatogram responses (excluding solvent peaks), with acceptance criteria ≥90% . Contaminants like heavy metals are assessed via lead content determination using atomic absorption spectroscopy .

Q. How is this compound extracted from natural sources such as coconut oil, and what analytical parameters validate its identity?

  • Methodological Answer : Extraction involves hydrolysis of triglycerides (e.g., coconut oil) using alkaline or enzymatic methods to release free fatty acids. The crude extract is purified via crystallization or distillation. Identity validation includes melting point analysis (36–42°C), acid value (≤2 mg KOH/g), and iodine value (≤1 g I₂/100 g) . Fourier-transform infrared spectroscopy (FTIR) confirms the carboxyl group signature (~1700 cm⁻¹) .

Q. What are the primary biological roles of this compound, and how are these studied in cellular models?

  • Methodological Answer : this compound is critical for protein myristoylation, a post-translational modification anchoring proteins to cell membranes. Experimental approaches include:

  • Radiolabeling with ³H-myristic acid to track incorporation into proteins.
  • Knockout/knockdown models of N-myristoyltransferases (NMTs) to assess functional consequences on signaling pathways (e.g., apoptosis, immune response) .
  • Mass spectrometry to identify myristoylated peptides in proteomic studies .

Advanced Research Questions

Q. How do contradictory findings on this compound’s role in disease pathogenesis (e.g., prostate cancer vs. sperm DNA integrity) arise, and how can researchers address these discrepancies?

  • Methodological Answer : Discrepancies may stem from differences in study design, such as:

  • Population heterogeneity : Prostate cancer studies often focus on post-diagnosis populations with high dairy intake , whereas sperm studies use animal models or controlled in vitro systems .
  • Dose-response variability : this compound’s cholesterol-raising effects at high dietary doses may confound cancer risk , while physiological levels in cellular models may not replicate clinical outcomes .
  • Mitigation strategy : Meta-analyses should stratify by exposure source (dietary vs. endogenous), adjust for confounders (e.g., other saturated fats), and validate findings in transgenic models (e.g., NMT-deficient mice) .

Q. What experimental frameworks are used to study this compound’s role in enhancing drug delivery systems?

  • Methodological Answer : this compound’s lipophilicity is exploited to improve drug bioavailability via:

  • Liposome formulation : Incorporation into cationic amphiphiles to stabilize lipoplexes for gene delivery. Efficacy is measured via transfection rates in vitro (e.g., luciferase reporter assays) .
  • Prodrug synthesis : Conjugation of this compound to hydrophobic drugs (e.g., antivirals) to enhance cellular uptake. Validation includes partition coefficient (log P) analysis and pharmacokinetic profiling in animal models .

Q. How can researchers ensure methodological rigor when investigating this compound’s environmental impact, particularly in sustainable sourcing?

  • Methodological Answer : Rigor requires:

  • Lifecycle analysis (LCA) : Quantifying deforestation impacts linked to palm kernel oil (a major source) using satellite imagery and biodiversity surveys .
  • Alternative sourcing : Evaluating microbial biosynthesis (e.g., yeast engineered for this compound production) via metabolic flux analysis and yield optimization .
  • Policy integration : Collaborating with agronomists to model land-use trade-offs and certify sustainable palm oil (RSPO standards) .

Methodological Best Practices

Q. What quality control measures are critical for ensuring reproducibility in this compound-based experiments?

  • Answer :

  • Purity verification : Use USP/FCC-grade standards with ≥95% purity, validated via GC/HPLC .
  • Batch consistency : Document fatty acid composition (e.g., lauric or palmitic acid contamination) using GC-MS .
  • Storage conditions : Store at ≤-20°C under nitrogen to prevent oxidation; monitor peroxide value periodically .

Q. How should researchers design dietary studies to isolate this compound’s effects from other saturated fats?

  • Answer :

  • Isocaloric diets : Replace other saturated fats (e.g., palmitic acid) with this compound in animal models while maintaining total caloric intake .
  • Endpoint specificity : Measure biomarkers like serum C-reactive protein (inflammation) and LDL cholesterol, rather than broad endpoints like weight gain .
  • Double-blind protocols : Use placebo-controlled trials with matched fat composition in human cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.